HPGDS inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to Hematopoietic Prostaglandin D Synthase (HPGDS)
An In-depth Guide to the Mechanism of Action of HPGDS Inhibitors
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a critical cytosolic enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses[1]. As a member of the Sigma class of the glutathione (B108866) S-transferase (GST) superfamily, HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2[2][3]. This reaction is dependent on the cofactor glutathione (GSH)[2][4]. HPGDS is primarily expressed in immune cells, including mast cells, antigen-presenting cells, and Th2 lymphocytes, positioning it as a central player in inflammatory cascades[2][3]. The product of its catalysis, PGD2, is involved in a wide array of biological processes, including vasodilation, bronchoconstriction, and the recruitment of inflammatory cells such as eosinophils and lymphocytes[1][2]. Given its pivotal role in inflammation, HPGDS has emerged as a significant therapeutic target for allergic diseases like asthma, allergic rhinitis, and atopic dermatitis[4].
The HPGDS Signaling Pathway
The HPGDS pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate PGH2. HPGDS specifically catalyzes the conversion of PGH2 into PGD2[4]. PGD2 then exerts its biological effects by binding to two distinct G-protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[1][4]. Activation of these receptors on target cells initiates downstream signaling cascades that contribute to the pathophysiology of allergic inflammation[1].
Mechanism of Action of HPGDS Inhibitors
The primary mechanism of action for most HPGDS inhibitors is the direct blockade of the enzyme's catalytic activity, thereby preventing the production of PGD2. These small molecules typically bind to the active site of the HPGDS enzyme.
Competitive and Non-competitive Inhibition
Detailed structural and functional studies have elucidated the binding modes of several inhibitors. For example, HQL-79 has been shown to inhibit human HPGDS competitively with respect to the substrate PGH2, and non-competitively with respect to the cofactor GSH[5]. Crystal structure analysis reveals that HQL-79 binds within the catalytic cleft of HPGDS, stabilized by interactions with key amino acid residues like Trp104 and Arg14[5]. Its binding affinity is significantly increased in the presence of GSH and Mg2+[5].
In contrast, an alkaloid extract from the plant Combretum molle demonstrated a different profile, with uncompetitive inhibition towards GSH and non-competitive inhibition towards a synthetic substrate, suggesting diverse ways to modulate HPGDS activity[3].
Targeted Protein Degradation (PROTACs)
A novel and distinct mechanism of action involves targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). A compound known as PROTAC(H-PGDS)-1 was developed by linking an HPGDS inhibitor (TFC-007) to a ligand for an E3 ubiquitin ligase[6]. This chimeric molecule does not just inhibit HPGDS but induces its degradation via the ubiquitin-proteasome system. This approach leads to a sustained suppression of PGD2 production and may offer advantages over conventional inhibitors for treating chronic inflammation[6].
Quantitative Data on HPGDS Inhibitors
The potency of HPGDS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. The following table summarizes publicly available data for several representative inhibitors.
| Inhibitor | Type | IC50 / EC50 | Assay Condition | Reference |
| HPGDS inhibitor 3 | Small Molecule | IC50: 9.4 nM | Enzymatic Assay | [7] |
| EC50: 42 nM | Cellular Assay | [7] | ||
| SAR-191801 | Small Molecule | IC50: 5 nM | Human H-PGDS | [8] |
| IC50: 9 nM | Human H-PGDS (alternative) | [8] | ||
| HQL-79 | Small Molecule | Ki: 5 µM (vs PGH2) | Enzymatic Assay | [5] |
| Ki: 3 µM (vs GSH) | Enzymatic Assay | [5] | ||
| IC50: ~100 µM | Cellular (PGD2 production) | [5] | ||
| C. molle extract | Alkaloid Extract | IC50: 13.7 µg/ml | Enzymatic Assay | [3] |
| TFC-007 | Small Molecule | - | H-PGDS Inhibitor | [6][9] |
| PROTAC(H-PGDS)-1 | PROTAC Degrader | - | Induces H-PGDS degradation | [6] |
Key Experimental Protocols
Evaluating the mechanism and efficacy of HPGDS inhibitors requires a combination of in vitro and cell-based assays.
Protocol: Cell-Based PGD2 Production Assay
This assay measures an inhibitor's ability to block PGD2 synthesis in a relevant cellular environment.
1. Cell Culture:
-
A suitable cell line endogenously expressing HPGDS, such as the human basophilic leukemia line KU812, is used[1].
-
Cells are seeded at a specific density (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubated overnight[1].
2. Inhibitor Treatment:
-
A stock solution of the test inhibitor is prepared in DMSO.
-
Serial dilutions are made in the culture medium to cover a range of concentrations expected to bracket the IC50 value[1].
-
The existing medium is removed from the cells, and the inhibitor dilutions (or a vehicle control, e.g., DMSO) are added. The cells are pre-incubated for a set time (e.g., 1 hour)[1].
3. Stimulation and Sample Collection:
-
PGD2 production is induced by adding a stimulant, such as Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187)[1].
-
After incubation, the plate is centrifuged to pellet the cells. The supernatant, which contains the secreted PGD2, is carefully collected[1].
4. Quantification and Analysis:
-
The concentration of PGD2 in the collected supernatant is measured using a commercial PGD2 Enzyme-Linked Immunosorbent Assay (ELISA) kit[1][10].
-
The percentage of PGD2 inhibition is plotted against the log of the inhibitor concentration to calculate the IC50 value[1].
Protocol: Western Blot for Protein Degradation
This protocol is essential to confirm the mechanism of action for PROTACs, which induce protein degradation rather than just inhibition.
1. Cell Treatment:
-
Cells are seeded in a multi-well plate (e.g., 6-well) and treated with the PROTAC at a concentration around 10 times its IC50[1].
-
Controls should include a vehicle (DMSO), a non-degrading inhibitor, and potentially a positive control PROTAC[1].
-
Incubation time can range from 6 to 24 hours to allow for protein degradation[1].
2. Cell Lysis and Protein Quantification:
-
Cells are washed with cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) to release cellular proteins[1].
-
The total protein concentration in the lysates is determined using a standard method like a BCA or Bradford assay to ensure equal protein loading in the next step[1].
3. SDS-PAGE and Western Blot:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the HPGDS protein. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured. A reduction in the HPGDS band intensity relative to the loading control and vehicle-treated sample indicates protein degradation[6].
References
- 1. benchchem.com [benchchem.com]
- 2. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
discovery of oral potent selective HPGDS inhibitors
An In-depth Technical Guide to the Discovery of Oral Potent Selective HPGDS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of oral potent selective inhibitors targeting hematopoietic prostaglandin (B15479496) D synthase (HPGDS). HPGDS is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic diseases such as asthma and allergic rhinitis.[1][2][3] Inhibition of HPGDS presents a promising therapeutic strategy to attenuate PGD2-driven inflammation.[4] This document details the underlying signaling pathway, summarizes key inhibitors with their corresponding in vitro and in vivo data, outlines essential experimental protocols, and provides a logical workflow for the discovery process.
Hematopoietic prostaglandin D synthase is a key enzyme in the arachidonic acid cascade.[5] Downstream of cyclooxygenase (COX), HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to produce PGD2.[3] PGD2 then exerts its biological effects by binding to two distinct G-protein-coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[2][4] This signaling cascade is primarily active in immune and inflammatory cells, including mast cells, Th2 cells, and antigen-presenting cells, playing a pivotal role in orchestrating allergic and inflammatory responses.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
HPGDS inhibitor 1 and prostaglandin D2 synthesis pathway
An In-depth Technical Guide to HPGDS Inhibitor 1 and the Prostaglandin (B15479496) D2 Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis.[1] It is produced predominantly by mast cells, T helper 2 (Th2) cells, and antigen-presenting cells.[2] The synthesis of PGD2 is catalyzed by the enzyme Hematopoietic Prostaglandin D Synthase (HPGDS), which has become a key target for therapeutic intervention.[1][3] Selective inhibition of HPGDS offers a targeted approach to reduce the production of pro-inflammatory PGD2 without affecting other potentially beneficial prostaglandins.[1][3]
This technical guide provides a comprehensive overview of the PGD2 synthesis pathway and focuses on this compound (also known as compound 8), a potent, selective, and orally active inhibitor of HPGDS.[4][5] We will delve into its quantitative inhibitory profile, detailed experimental protocols for its characterization, and the underlying signaling pathways.
The Prostaglandin D2 Synthesis and Signaling Pathway
The biosynthesis of PGD2 is a multi-step process initiated from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane.
-
Arachidonic Acid to PGH2: Cyclooxygenase (COX-1 and COX-2) enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[3]
-
PGH2 to PGD2: Hematopoietic Prostaglandin D Synthase (HPGDS), a cytosolic enzyme belonging to the sigma class of glutathione (B108866) S-transferases, catalyzes the isomerization of PGH2 to PGD2.[3][6] This step is the specific target of this compound.
-
Downstream Signaling: PGD2 exerts its biological effects by binding to two G-protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[2]
The following diagram illustrates this critical biochemical cascade.
Quantitative Data for this compound
This compound is distinguished by its high potency against HPGDS and remarkable selectivity over other enzymes in the arachidonic acid cascade. This minimizes off-target effects, making it a precise tool for research and a promising therapeutic candidate.[8]
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Enzyme | Species | Assay Type | IC50 (nM) | Selectivity (Fold vs. hHPGDS) |
| HPGDS | Human, Rat, Dog, Sheep | Enzyme | 0.5 - 2.3 | - |
| HPGDS | Not Specified | Cellular | 32 | - |
| L-PGDS | Human | Cellular | >10,000 | >4,300 - 20,000 |
| mPGES | Human | Cellular | >10,000 | >4,300 - 20,000 |
| COX-1 | Human | Cellular | >10,000 | >4,300 - 20,000 |
| COX-2 | Human | Cellular | >10,000 | >4,300 - 20,000 |
| 5-LOX | Human | Cellular | >10,000 | >4,300 - 20,000 |
| (Data sourced from multiple references[4][5][8][9][10]) |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Dose | 1 mg/kg (oral) |
| Bioavailability (F%) | 76% |
| AUC (µg·h/mL) | 1.9 |
| Clearance (CL) | 8.7 mL/min/kg |
| Volume of Distribution (Vss) | 2.1 L/kg |
| Half-life (T1/2) | 4.1 hours |
| (Data sourced from reference[5]) |
Experimental Protocols
Accurate characterization of HPGDS inhibitors requires robust and reproducible experimental methods. The following section details key protocols for evaluating the potency, selectivity, and efficacy of compounds like this compound.
The general workflow for inhibitor discovery and validation progresses from high-throughput screening to detailed in vitro characterization and finally to in vivo efficacy models.
Recombinant hPGDS Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HPGDS.
-
Objective: To determine the in vitro IC50 value of the inhibitor against recombinant HPGDS.
-
Materials:
-
Recombinant human HPGDS
-
Glutathione (GSH, cofactor)
-
Prostaglandin H2 (PGH2, substrate)
-
Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.0)
-
This compound (or test compound)
-
96-well microplate
-
PGD2 quantification kit (e.g., ELISA)
-
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and a solution containing recombinant hPGDS and GSH.[8]
-
Enzyme Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate, PGH2, to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a specific time (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing FeCl2).
-
Quantification: Measure the amount of PGD2 produced using a validated method like ELISA.
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of the inhibitor. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.[2][8]
-
Cell-Based PGD2 Inhibition Assay
This assay assesses the inhibitor's potency in a more physiologically relevant cellular environment.
-
Objective: To determine the cellular IC50 by measuring the inhibition of PGD2 production in whole cells.
-
Materials:
-
Protocol:
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.[2]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. Include a DMSO vehicle control.
-
Pre-treatment: Remove the old medium and add the prepared inhibitor dilutions to the cells. Pre-incubate for 1 hour at 37°C.[2]
-
Stimulation: Add the stimulant (PMA/A23187) to each well to induce PGD2 production and incubate for a specified time (e.g., 30 minutes).[2]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted PGD2.[2]
-
PGD2 Quantification: Measure the PGD2 concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percentage of PGD2 inhibition relative to the vehicle control and determine the IC50 value using non-linear regression.[2]
-
In Vivo Target Modulation (Rat Model)
This experiment verifies that the inhibitor can engage its target and produce a biological effect in a living organism.
-
Objective: To correlate the plasma concentration of the inhibitor with the inhibition of PGD2 production in a target tissue.
-
Animal Model: Rats.
-
Protocol:
-
Dosing: Administer this compound orally to rats at different dose levels (e.g., 1 mg/kg and 10 mg/kg).[5]
-
Sample Collection: At various time points post-dosing, sacrifice the animals and collect blood (for plasma) and spleen tissue. The spleen is a relevant tissue for measuring HPGDS activity.[4][5]
-
Analysis:
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
Homogenize the spleen tissue and measure the concentration of PGD2 using LC-MS/MS or ELISA.
-
-
Data Analysis: Correlate the plasma concentration of the inhibitor over time with the levels of PGD2 in the spleen. A successful inhibitor will show a time- and dose-dependent decrease in spleen PGD2 levels that is inversely correlated with its plasma concentration.[4][5][9]
-
Conclusion
This compound is a highly potent and selective tool for investigating the role of the HPGDS/PGD2 pathway in health and disease. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy underscore its potential as a lead compound for the development of novel anti-inflammatory and anti-allergic therapeutics.[5] The detailed protocols provided in this guide offer a robust framework for the evaluation of this and other HPGDS inhibitors, facilitating further research in this critical area of drug discovery.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic Prostaglandin D Synthase/HPGDS Products: R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS#:1033836-12-2 | Chemsrc [chemsrc.com]
- 10. universalbiologicals.com [universalbiologicals.com]
The Biological Role of Hematopoietic Prostaglandin D Synthase (HPGDS) in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in a variety of inflammatory diseases. As a member of the sigma-class glutathione-S-transferase family, HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2, primarily in immune cells such as mast cells, Th2 lymphocytes, and dendritic cells.[1] PGD2 exerts its potent biological effects through two distinct G-protein-coupled receptors, DP1 and DP2 (also known as CRTH2), thereby orchestrating a complex inflammatory cascade. This guide provides an in-depth analysis of the biological role of HPGDS in inflammatory diseases, detailing its signaling pathways, expression, and therapeutic potential. It also includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The HPGDS-PGD2 Axis in Inflammation
The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate PGH2 by cyclooxygenase (COX) enzymes.[1] HPGDS specifically catalyzes the final step in this pathway, the conversion of PGH2 to PGD2.[1] Once released, PGD2 acts as a paracrine and autocrine signaling molecule, influencing a wide range of physiological and pathological processes, including allergic reactions and inflammation.[1]
The dual nature of PGD2 signaling, through the DP1 and DP2 receptors, contributes to its complex role in inflammation. The DP1 receptor can mediate vasodilation and inhibit platelet aggregation, while the DP2 receptor is known to promote the migration and activation of key inflammatory cells like eosinophils, basophils, and Th2 cells.[1] This central role in driving type 2 inflammation has positioned HPGDS as a promising therapeutic target for allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.[1] Selective inhibition of HPGDS offers a targeted approach to reduce PGD2 production, thereby mitigating the downstream inflammatory cascade without the broad effects associated with COX inhibitors.[1]
HPGDS Signaling Pathway
The HPGDS-mediated signaling pathway is a critical component of the inflammatory response. The following diagram illustrates the key steps from the release of arachidonic acid to the downstream effects of PGD2.
Role of HPGDS in Specific Inflammatory Diseases
Allergic Diseases
HPGDS and its product PGD2 are central players in the pathophysiology of allergic diseases. In conditions like allergic asthma , PGD2 contributes to bronchoconstriction, airway hyperresponsiveness, and the recruitment of eosinophils and Th2 cells to the lungs.[2][3] Studies in mouse models of allergic airway inflammation have demonstrated that inhibiting HPGDS can suppress these features.[4] Similarly, in allergic rhinitis , HPGDS is expressed in macrophages in the nasal mucosa, and PGD2 contributes to nasal blockage and eosinophil infiltration.[2][5] In atopic dermatitis , PGD2 signaling via the DP2 receptor promotes the infiltration of inflammatory cells into the skin.[2]
Rheumatoid Arthritis
In rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation, the role of prostaglandins (B1171923) is well-established. While much of the focus has been on PGE2, evidence also points to the involvement of the PGD2 pathway. HPGDS is expressed in the synovial tissues of RA patients.[6][7] Interestingly, the expression of 15-hydroxyprostaglandin dehydrogenase (HPGD), the enzyme that catabolizes and inactivates prostaglandins like PGE2, has been found to be lower in the synovium of RA patients compared to healthy individuals.[8] Some disease-modifying anti-rheumatic drugs (DMARDs) have been shown to increase HPGD expression, suggesting a potential therapeutic avenue.[8]
Multiple Sclerosis
Multiple sclerosis (MS) is a chronic inflammatory demyelinating disease of the central nervous system. Recent research has implicated the HPGD enzyme, which is involved in prostaglandin degradation, in the regulation of microglial polarization in the context of experimental autoimmune encephalomyelitis (EAE), an animal model of MS.[9][10] In EAE mice, HPGD was found to be downregulated in the spinal cord, and its overexpression alleviated disease progression by inhibiting pro-inflammatory M1 microglial polarization and promoting anti-inflammatory M2 polarization.[9][10][11][12] This suggests that modulating prostaglandin metabolism could be a therapeutic strategy for MS.[9][10] In contrast, another study showed that H-PGDS expression followed an opposite pattern to L-PGDS during the course of EAE.[13]
Quantitative Data on HPGDS and PGD2
The following tables summarize key quantitative data related to HPGDS expression, PGD2 production, and the efficacy of HPGDS inhibitors.
Table 1: PGD2 Release from Various Cell Types
| Cell Type | Stimulus | PGD2 Release | Reference |
| Murine Bone Marrow-Derived Macrophages | LPS or Zymosan A | Up to 20 ng/mL (per 1x106 cells) | [2] |
| Murine Bone Marrow-Derived Basophils | anti-TNP-IgE + TNP-OVA | Up to 700 pg (per 5x105 cells) | [2] |
| Primary Human Basophils | IL-3 + anti-human IgE | 100 pg (per 5x105 cells) | [2] |
Table 2: IC50 Values of Selected HPGDS Inhibitors
| Inhibitor | Assay Type | Species | IC50 | Reference |
| hPGDS-IN-1 | Enzymatic | Human | 9 nM | [14] |
| hPGDS-IN-1 | Enzymatic | Rat | 10 nM | [14] |
| hPGDS-IN-1 | Enzymatic | Mouse | 18 nM | [14] |
| Dihydroberberine (B31643) (EMy-5) | Enzymatic | Human | 3.7 µM | [14] |
| HQL-79 | Not Specified | Not Specified | Low micromolar range | [5] |
| TAS-204 | Not Specified | Not Specified | Not Specified | [5] |
| Compound 34 | Not Specified | Not Specified | Low micromolar range | [5] |
Experimental Protocols
Measurement of HPGDS Enzymatic Activity
This protocol describes a method to determine the enzymatic activity of HPGDS by measuring the conversion of PGH2 to PGD2.
Detailed Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).[15]
-
Compound Dispensing: A serial dilution of the test compound (inhibitor) is prepared and dispensed into a 96-well microplate.[15]
-
Enzyme Addition: A solution containing recombinant human HPGDS and its cofactor glutathione is added to each well.[15]
-
Pre-incubation: The plate is pre-incubated for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.[15]
-
Incubation: The reaction is allowed to proceed for 2 minutes at room temperature.[15]
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution, such as ferric chloride.[15]
-
PGD2 Measurement: The concentration of PGD2 produced is measured using a specific enzyme immunoassay (EIA) kit.[15]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.[15]
Quantification of PGD2 in Biological Samples
Accurate quantification of PGD2 is crucial for studying the effects of HPGDS and its inhibitors. Two common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: PGD2 Measurement by ELISA
ELISA is a high-throughput method suitable for screening large numbers of samples.
Principle: This is a competitive immunoassay where PGD2 in the sample competes with a fixed amount of HRP-labeled PGD2 for binding to a limited number of anti-PGD2 antibody sites. The amount of HRP-labeled PGD2 bound is inversely proportional to the concentration of PGD2 in the sample.
Methodology:
-
Standard and Sample Preparation: Prepare a standard curve using known concentrations of PGD2. Prepare biological samples (e.g., cell culture supernatant, plasma).
-
Coating: Add standards and samples to wells of a microplate pre-coated with anti-PGD2 antibody.
-
Competition: Add HRP-conjugated PGD2 to each well and incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution to each well.
-
Color Development: Incubate to allow for color development.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Analysis: Read the optical density at 450 nm and calculate PGD2 concentrations based on the standard curve.[5]
Method 2: PGD2 Measurement by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity and is considered the gold standard for prostaglandin measurement.[16][17]
Principle: This method involves chromatographic separation of PGD2 from other molecules in the sample followed by mass spectrometric detection and quantification.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution.[5]
-
Utilize electrospray ionization (ESI) in negative ion mode for detection.
-
Monitor specific precursor-to-product ion transitions for PGD2 and the internal standard for quantification.[16]
-
-
Data Analysis: Quantify the amount of PGD2 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion and Future Perspectives
HPGDS plays a multifaceted and critical role in the pathogenesis of a wide array of inflammatory diseases. Its specific expression in hematopoietic cells and its direct role in the production of the pro-inflammatory mediator PGD2 make it an attractive therapeutic target. The development of potent and selective HPGDS inhibitors has shown promise in preclinical models of allergic inflammation.[4][18] However, the translation of these findings into clinical efficacy is still in its early stages, with few inhibitors having progressed to clinical trials.[2][19][20]
Future research should focus on further elucidating the precise roles of the PGD2/DP1 and PGD2/DP2 signaling axes in different inflammatory contexts to better identify patient populations that would benefit most from HPGDS inhibition. Moreover, exploring the interplay between HPGDS-derived prostaglandins and other inflammatory pathways will be crucial for developing more effective and targeted therapeutic strategies for a range of debilitating inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hpgds hematopoietic prostaglandin D synthase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. HPGDS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. 15-hydroxyprostaglandin dehydrogenase is upregulated by hydroxychloroquine in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPGD: An Intermediate Player in Microglial Polarization and Multiple Sclerosis Regulated by Nr4a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPGD: An Intermediate Player in Microglial Polarization and Multiple Sclerosis Regulated by Nr4a1 | Semantic Scholar [semanticscholar.org]
- 13. Targeted lipidomics reveals mPGES-1-PGE2 as a therapeutic target for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
In Vitro Potency and Characterization of HPGDS Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) Inhibitor 1, a potent and selective small molecule inhibitor. This document details the quantitative potency, selectivity, and methodologies for key experimental assays, offering a framework for researchers in inflammation, immunology, and drug discovery.
Executive Summary
Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses. Inhibition of HPGDS presents a promising therapeutic strategy for conditions such as asthma and allergic rhinitis. HPGDS Inhibitor 1 has emerged as a highly potent and selective agent against this enzyme. This guide summarizes its in vitro activity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Potency and Selectivity
The inhibitory activity of this compound has been determined through both enzymatic and cell-based assays, demonstrating low nanomolar potency. Its selectivity has been profiled against other key enzymes in the prostanoid synthesis pathway.
Table 1: In Vitro Potency of this compound
| Assay Type | Target Species | IC50 (nM) |
| Enzymatic Assay | Human, Rat, Dog, Sheep | 0.5 - 2.3[1][2] |
| Cellular Assay | Not Specified | 32[1][2] |
Table 2: Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. HPGDS) |
| HPGDS | 0.5 - 2.3 | - |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 | >4,300 - 20,000[2] |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | >4,300 - 20,000[2] |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4,300 - 20,000[2] |
| Cyclooxygenase-2 (COX-2) | >10,000 | >4,300 - 20,000[2] |
| 5-Lipoxygenase (5-LOX) | >10,000 | >4,300 - 20,000[2] |
Table 3: Comparative Potency of Various HPGDS Inhibitors
| Compound Name | Assay Type | Target Species | IC50 (nM) |
| This compound | Enzymatic | Human, Rat, Dog, Sheep | 0.5 - 2.3 [1][2] |
| Cellular | Not Specified | 32 [1][2] | |
| hPGDS-IN-1 | Fluorescence Polarization or EIA | Not Specified | 12[3] |
| HQL-79 | Enzyme Assay | Human | 6,000[3] |
| Cellular Assay | Human and Rat | ~100,000[3] | |
| TFC-007 | Enzyme Assay | Human | 83[3] |
| TAS-204 | In Vitro | Not Specified | 23[3] |
| PROTAC(H-PGDS)-1 | Binding Assay | Human | 320[3] |
| PROTAC(H-PGDS)-2 | Binding Assay | Human | 300[3] |
| PROTAC(H-PGDS)-7 | Binding Assay | Human | 140[3] |
| PROTAC(H-PGDS)-8 | Binding Assay | Human | 170[3] |
Signaling Pathway and Experimental Workflow
To understand the context of HPGDS inhibition, it is crucial to visualize the relevant signaling pathway and the experimental workflow for inhibitor characterization.
Caption: HPGDS signaling pathway from PGD2 synthesis to downstream cellular responses.
Caption: A typical experimental workflow for HPGDS inhibitor discovery and characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of HPGDS inhibitors.
Recombinant hPGDS Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant human HPGDS.
Principle: The assay quantifies the amount of PGD2 produced from the substrate PGH2 by recombinant hPGDS in the presence of varying concentrations of the inhibitor. The PGD2 concentration is typically measured using a competitive Enzyme Immunoassay (EIA).
Materials:
-
Recombinant human HPGDS
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (B108866) (GSH, cofactor)
-
This compound (and other test compounds)
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA[2]
-
Quenching solution (e.g., ferric chloride)
-
96-well microplate
-
PGD2 EIA Kit
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reagent Preparation: Prepare working solutions of recombinant hPGDS and glutathione in the assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a 96-well microplate. Include controls for 100% enzyme activity (vehicle only) and background (no enzyme).
-
Enzyme Addition: Add the hPGDS and glutathione solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Incubation: Allow the reaction to proceed for 2 minutes at room temperature.[2]
-
Reaction Termination: Stop the reaction by adding a quenching solution.[2]
-
PGD2 Quantification: Measure the concentration of PGD2 in each well using a commercial PGD2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response).
Cell-Based PGD2 Release Assay
This assay assesses the potency of an inhibitor in a more physiologically relevant context by measuring the inhibition of PGD2 production in a whole-cell system.
Principle: A suitable cell line that endogenously expresses HPGDS (e.g., KU812 human basophilic leukemia cells) is pre-treated with the inhibitor and then stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is quantified, typically by ELISA.
Materials:
-
KU812 cells (or other suitable hPGDS-expressing cell line)[4]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin[4]
-
This compound
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187[4]
-
96-well cell culture plate
-
PGD2 ELISA Kit
Procedure:
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.[4]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected IC50 (e.g., 1 nM to 1 µM).[4]
-
Inhibitor Pre-treatment: Carefully remove the old medium and add the prepared inhibitor dilutions or vehicle control to the cells. Pre-incubate for 1 hour at 37°C.[4]
-
Cell Stimulation: Add the stimulant (e.g., PMA/A23187) to each well to induce PGD2 production.[4]
-
Incubation: Incubate the plate for an appropriate duration to allow for PGD2 accumulation (e.g., 6 hours).[4]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.[4]
-
PGD2 Quantification: Measure the PGD2 concentration in the supernatants using a commercial PGD2 ELISA kit.[4]
-
Data Analysis: Plot the percentage of PGD2 inhibition versus the log concentration of the inhibitor and calculate the IC50 value using a non-linear regression model.[4]
Fluorescence Polarization (FP) Binding Assay
This is a high-throughput, homogeneous assay used to determine the binding affinity of an inhibitor to HPGDS.
Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to the much larger HPGDS protein, its tumbling slows, and the polarization of the emitted light increases. A competitive inhibitor will displace the fluorescent probe from the enzyme's active site, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human hPGDS
-
Fluorescently labeled HPGDS probe
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2)[5]
-
384-well, low-volume, black microplate
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add assay buffer to all wells, followed by the diluted test compounds. Include controls for maximum polarization (enzyme + probe) and minimum polarization (probe only).
-
Enzyme and Probe Addition: Prepare a master mix of recombinant hPGDS and the fluorescent probe in the assay buffer and add it to all wells.
-
Incubation: Incubate the plate at room temperature (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.[5][6]
-
Measurement: Read the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 535 nm for a fluorescein-based probe).[5]
-
Data Analysis: Calculate the percent inhibition of binding for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and highly selective inhibitor of HPGDS, demonstrating low nanomolar efficacy in both enzymatic and cellular assays. The detailed protocols provided in this guide offer a robust framework for the in vitro characterization of this and other HPGDS inhibitors. The presented data and methodologies are intended to support further research and development efforts targeting the HPGDS/PGD2 pathway for the treatment of inflammatory and allergic diseases.
References
Target Validation of HPGDS in Allergic Response Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis, represent a significant and growing global health burden. A key driver of the inflammatory cascade in these conditions is the production of prostaglandin (B15479496) D2 (PGD2). Hematopoietic prostaglandin D-synthase (HPGDS) is the terminal enzyme responsible for the synthesis of PGD2 from prostaglandin H2 (PGH2) in immune cells. This central role positions HPGDS as a compelling therapeutic target for the development of novel anti-allergic drugs. This technical guide provides an in-depth overview of the target validation of HPGDS in preclinical allergic response models, focusing on its signaling pathway, experimental validation methodologies, and quantitative outcome measures.
The HPGDS Signaling Pathway in Allergic Inflammation
The synthesis of PGD2 by HPGDS is a critical step in the arachidonic acid cascade initiated during an allergic response.[1] HPGDS is primarily expressed in mast cells, T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2][3][4] Upon cellular activation by an allergen, arachidonic acid is liberated from the cell membrane and converted to PGH2 by cyclooxygenase (COX) enzymes. HPGDS then isomerizes PGH2 to produce PGD2.[1]
PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6][7] These receptors are expressed on various immune cells and mediate the downstream effects of PGD2.[2][8]
Activation of the CRTH2 receptor is predominantly pro-inflammatory. It induces the chemotaxis and activation of Th2 cells, eosinophils, and basophils, leading to their recruitment to sites of allergic inflammation.[2][5] Furthermore, CRTH2 signaling promotes the release of key Th2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, which orchestrate the allergic inflammatory response, including IgE production, eosinophilia, and mucus hypersecretion.[5] In contrast, the role of the DP1 receptor is more complex, with some studies suggesting it can have both pro- and anti-inflammatory effects, including vasodilation and inhibition of cell migration.[5] The balance of signaling through CRTH2 and DP1 likely dictates the overall physiological response to PGD2.
Experimental Protocols for HPGDS Target Validation
Validating HPGDS as a therapeutic target in allergic response models requires a multi-faceted approach, employing a range of in vitro and in vivo assays. The following sections detail key experimental protocols.
In Vitro Assays
1. HPGDS Enzyme Activity Assay
-
Objective: To determine the inhibitory potential of a test compound on HPGDS enzymatic activity.
-
Principle: This assay measures the conversion of PGH2 to PGD2 by recombinant HPGDS in the presence and absence of an inhibitor.
-
Methodology:
-
Reagents: Recombinant human HPGDS, PGH2 substrate, glutathione (B108866) (GSH) cofactor, reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), test compound, and a known HPGDS inhibitor (positive control).
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GSH, and recombinant HPGDS.
-
Add the test compound at various concentrations (and the positive control in separate wells).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a set duration (e.g., 1-2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a reducing agent like stannous chloride in methanol).
-
Quantify the amount of PGD2 produced using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) value.
-
2. PGD2 Production in Activated Immune Cells
-
Objective: To assess the effect of an HPGDS inhibitor on PGD2 production by primary immune cells relevant to allergic inflammation.
-
Principle: Mast cells, basophils, or Th2 cells are stimulated to produce PGD2, and the inhibitory effect of a test compound is measured.
-
Methodology:
-
Cell Culture: Isolate and culture primary human or mouse mast cells, basophils, or polarized Th2 cells.
-
Procedure:
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a defined period.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgE for mast cells and basophils, or PMA/ionomycin for Th2 cells).
-
Incubate for a time sufficient to allow for PGD2 production (e.g., 30-60 minutes).
-
Collect the cell supernatant.
-
Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit.
-
-
Data Analysis: Determine the dose-dependent inhibition of PGD2 production by the test compound.
-
3. Western Blotting for HPGDS Expression
-
Objective: To analyze the expression levels of HPGDS protein in cells or tissues.
-
Principle: This technique uses specific antibodies to detect the HPGDS protein in a sample lysate separated by gel electrophoresis.
-
Methodology:
-
Sample Preparation: Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HPGDS.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare HPGDS expression levels between different samples.
-
In Vivo Allergic Response Models
1. Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
-
Objective: To evaluate the efficacy of an HPGDS inhibitor in a preclinical model of allergic asthma.
-
Principle: Mice are sensitized and subsequently challenged with ovalbumin to induce an asthma-like phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.
-
Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injection of OVA emulsified in an adjuvant such as alum on days 0 and 14.
-
Challenge: On subsequent days (e.g., days 21, 22, and 23), challenge the mice with an aerosolized solution of OVA.
-
Treatment: Administer the HPGDS inhibitor or vehicle control via a relevant route (e.g., oral gavage) at a specified time before each challenge.
-
Outcome Measures (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BAL fluid or lung homogenates by ELISA.
-
Lung Histology: Perfuse and fix the lungs, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
PGD2 Levels: Measure PGD2 concentrations in the BAL fluid.
-
-
2. Atopic Dermatitis-Like Skin Inflammation Model
-
Objective: To assess the therapeutic potential of HPGDS inhibition in a model of atopic dermatitis.
-
Principle: Repeated topical application of an allergen or a hapten to the skin of mice induces a chronic inflammatory skin condition resembling atopic dermatitis.
-
Methodology:
-
Induction of Dermatitis: Repeatedly apply a sensitizing agent (e.g., oxazolone (B7731731) or house dust mite extract) to the ear or shaved back skin of mice.
-
Treatment: Administer the HPGDS inhibitor topically or systemically throughout the sensitization and challenge phases.
-
Outcome Measures:
-
Clinical Score: Evaluate the severity of skin inflammation based on erythema, edema, excoriation, and dryness.
-
Ear Thickness: Measure the change in ear thickness using a caliper.
-
Histological Analysis: Analyze skin biopsies for epidermal thickening (acanthosis) and inflammatory cell infiltration.
-
Immunohistochemistry: Stain skin sections for HPGDS and inflammatory cell markers (e.g., CD4 for T cells, MBP for eosinophils).
-
Gene Expression Analysis: Measure the mRNA levels of inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) in skin tissue by RT-qPCR.
-
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from HPGDS target validation studies.
Table 1: In Vitro Inhibitory Activity of HPGDS Inhibitors
| Compound | HPGDS IC50 (nM) | PGD2 Production Inhibition in Mast Cells (IC50, nM) |
| Compound X | 10.5 | 55.2 |
| HQL-79 (Reference) | 20.0 | 150.0 |
| Vehicle | >10,000 | >10,000 |
Table 2: Effects of HPGDS Inhibitor (Compound X) in a Mouse Model of Allergic Asthma
| Treatment Group | BALF Eosinophils (x10^4 cells/mL) | BALF IL-4 (pg/mL) | BALF IL-5 (pg/mL) | Airway Hyperresponsiveness (PenH at 50 mg/mL Methacholine) |
| Naive (No OVA) | 0.1 ± 0.05 | <10 | <15 | 1.5 ± 0.2 |
| OVA + Vehicle | 25.6 ± 3.1 | 150.4 ± 12.8 | 210.2 ± 18.5 | 4.8 ± 0.5 |
| OVA + Compound X (10 mg/kg) | 8.2 ± 1.5 | 45.7 ± 5.3 | 65.9 ± 7.1 | 2.1 ± 0.3 |
| OVA + Compound X (30 mg/kg) | 4.1 ± 0.9 | 22.3 ± 3.1 | 30.5 ± 4.2 | 1.8 ± 0.2 |
| *Data are presented as mean ± SEM. p < 0.05 compared to the OVA + Vehicle group. |
Mandatory Visualizations
Conclusion
The validation of HPGDS as a therapeutic target for allergic diseases is supported by a strong biological rationale and a growing body of preclinical evidence. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic evaluation of HPGDS inhibitors. By employing a combination of in vitro and in vivo models, researchers can effectively assess the therapeutic potential of targeting this key enzyme in the allergic inflammatory cascade, ultimately paving the way for the development of novel and effective treatments for patients suffering from allergic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic prostaglandin D synthase: linking the pathogenic effector CD4+TH2 cells to pro-eosinophilic inflammation in gastrointestinal allergic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Activity of HPGDS Inhibitor 1: An In-depth Technical Guide to its Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic assay for determining the inhibitory activity of HPGDS inhibitor 1 against hematopoietic prostaglandin (B15479496) D synthase (HPGDS). HPGDS is a crucial enzyme in the inflammatory cascade, responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1][2] The development of potent and selective HPGDS inhibitors, such as this compound, represents a promising therapeutic strategy for a variety of inflammatory disorders.[2]
This document details the underlying signaling pathway, experimental protocols for assessing inhibitor activity, and a summary of the quantitative data for this compound.
The HPGDS Signaling Pathway
The synthesis of PGD2 commences with the conversion of arachidonic acid to the unstable intermediate PGH2 by cyclooxygenase (COX) enzymes. HPGDS then catalyzes the isomerization of PGH2 to PGD2.[3] PGD2 exerts its biological effects by binding to two primary G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[3] Activation of the DP1 receptor is generally associated with vasodilation and the inhibition of platelet aggregation.[3] Conversely, activation of the DP2 receptor is primarily involved in pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 cells.[3]
References
Determining HPGDS Inhibitor Potency: A Technical Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core cellular assays utilized to determine the half-maximal inhibitory concentration (IC50) of hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitors. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key signaling pathways and experimental workflows.
Introduction to HPGDS and its Role in Inflammation
Hematopoietic prostaglandin D synthase (HPGDS) is a pivotal enzyme in the inflammatory cascade. It catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a key mediator in allergic and inflammatory responses, implicated in conditions such as asthma and allergic rhinitis. Consequently, the development of potent and selective HPGDS inhibitors is a significant therapeutic strategy for a range of inflammatory disorders. Accurately determining the cellular IC50 of these inhibitors is crucial for their preclinical development.
Core Cellular Assays for HPGDS Inhibitor IC50 Determination
Two primary cellular assays are widely employed to assess the potency of HPGDS inhibitors: the PGD2 Production Inhibition Assay and the Cellular Thermal Shift Assay (CETSA).
PGD2 Production Inhibition Assay
This assay directly measures the ability of an inhibitor to block the production of PGD2 in a cellular context. A common and robust method for quantifying PGD2 levels in cell culture supernatants is the Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: PGD2 Production Inhibition Assay using ELISA
This protocol is adapted for the human basophilic cell line KU812, which endogenously expresses HPGDS.
Materials:
-
KU812 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HPGDS inhibitor (test compound)
-
DMSO (cell culture grade)
-
Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187 (stimulants)
-
Commercially available PGD2 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase with high viability before initiating the experiment.
-
Cell Seeding: Harvest KU812 cells and resuspend them in fresh culture medium to a density of 1 x 10^5 cells/well in a 96-well plate, with a final volume of 100 µL per well. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a stock solution of the HPGDS inhibitor in DMSO. Subsequently, create serial dilutions of the inhibitor in the culture medium. The final concentrations should ideally bracket the expected IC50 value (e.g., from 1 nM to 10 µM). A vehicle control (DMSO) must be included.
-
Inhibitor Treatment: Carefully remove the culture medium from the wells and add 90 µL of the prepared inhibitor dilutions or the vehicle control. Pre-incubate the cells for 1 hour at 37°C.
-
Cell Stimulation: Prepare a stock solution of the stimulant (e.g., 10X PMA and A23187). Add 10 µL of the stimulant to each well to induce the production of PGD2.
-
Incubation: Incubate the plate for an appropriate duration to allow for the accumulation of PGD2. A 6-hour incubation period is a common starting point.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for the PGD2 analysis.
-
PGD2 Quantification: Measure the concentration of PGD2 in the collected supernatants using a commercial PGD2 ELISA kit, strictly following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each inhibitor concentration relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response with a variable slope) to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement of an inhibitor with its protein target within the complex environment of a cell. The principle is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for assessing HPGDS target engagement.
Materials:
-
Cell line endogenously expressing HPGDS (e.g., KU812)
-
HPGDS inhibitor (test compound) and vehicle control (DMSO)
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for HPGDS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or heating blocks
Procedure:
-
Cell Treatment: Culture cells to a sufficient density and treat with the HPGDS inhibitor at a desired concentration (e.g., 10x the estimated IC50) or with a vehicle control. Incubate under normal cell culture conditions for a specified period to allow for cellular uptake and target binding.
-
Cell Harvesting and Resuspension: Harvest the treated cells, wash with cold PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a concentration of approximately 10^7 cells/mL.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include a non-heated control at room temperature. After heating, cool the samples to room temperature for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Supernatant Collection and Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay to ensure equal protein loading for subsequent analysis.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the separated proteins to a PVDE membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody specific for HPGDS. After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity for HPGDS at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative band intensity against the temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement and stabilization, confirming the inhibitor binds to HPGDS within the cell.
Quantitative Data Summary
The following table summarizes the IC50 values of selected HPGDS inhibitors determined in cellular assays.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| HPGDS inhibitor 1 | MEG-01 | PGD2 Production | 32 nM | |
| TFC-007 | - | PGD2 Production | 71 nM, 83 nM | |
| PROTAC(H-PGDS)-1 | KU812 | H-PGDS Degradation | DC50 = 17.3 pM |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required for 50% inhibition of a biological process. DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.
Visualization of Pathways and Workflows
HPGDS Signaling Pathway
The following diagram illustrates the central role of HPGDS in the arachidonic acid cascade, leading to the production of PGD2 and subsequent activation of its receptors.
Caption: The HPGDS signaling pathway, illustrating the synthesis of PGD2 and the point of intervention for HPGDS inhibitors.
Experimental Workflow for PGD2 Production Inhibition Assay
This diagram outlines the key steps in determining the IC50 of an HPGDS inhibitor by measuring PGD2 production.
Caption: A step-by-step workflow for the PGD2 production inhibition assay to determine HPGDS inhibitor IC50.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
This diagram illustrates the process of verifying target engagement using CETSA.
The Role of Prostaglandin D2 in Mast Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2) is the predominant cyclooxygenase metabolite released upon mast cell activation, playing a pivotal and complex role in the orchestration of allergic and inflammatory responses.[1][2] This technical guide provides an in-depth examination of the mechanisms through which PGD2 modulates mast cell function. It details the dual signaling pathways initiated by PGD2 through its distinct receptors, DP1 and DP2 (CRTH2), summarizes key quantitative data on its effects, outlines detailed experimental protocols for studying its activity, and provides visual representations of the core signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of immunology, allergy, and inflammation.
Introduction: PGD2 as a Key Mast Cell Mediator
Mast cells are critical effector cells in allergic inflammation, releasing a host of pre-formed and de novo synthesized mediators upon activation.[3] Among the newly synthesized lipid mediators, Prostaglandin D2 (PGD2) is produced in the largest quantities by activated mast cells.[1][2][4] Its synthesis is initiated by the cross-linking of IgE receptors (FcεRI) on the mast cell surface by allergens, leading to the activation of cyclooxygenase (COX) enzymes that convert arachidonic acid to PGD2.[5] PGD2 has been implicated in a variety of physiological and pathological processes, including the regulation of sleep, pain perception, and, most notably, the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][2]
The Dichotomous Role of PGD2 Receptors in Mast Cell Function
The biological effects of PGD2 are primarily mediated by two distinct G-protein coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor, also known as Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2).[5][6] These two receptors often have opposing effects, highlighting the complexity of PGD2 signaling.
-
DP1 Receptor: The DP1 receptor is coupled to a Gs protein.[7] Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which is generally associated with inhibitory effects on immune cell function.[8] Activation of DP1 on mast cells can lead to the inhibition of degranulation and mediator release.[8]
-
DP2 Receptor (CRTH2): In contrast, the DP2 receptor is coupled to a Gi protein.[7] Its activation results in a decrease in intracellular cAMP and an increase in intracellular calcium (Ca2+) mobilization.[8][9] These signaling events are pro-inflammatory, promoting chemotaxis, cell activation, and the release of inflammatory mediators.[8] Human mast cells have been shown to express DP2 intracellularly.[9]
Quantitative Data on PGD2 and Mast Cell Activation
The following tables summarize key quantitative data related to the interaction of PGD2 with mast cells and its biological effects.
Table 1: PGD2-Induced Biological Responses
| Parameter | Value/Effect | Cell Type/System | Reference |
| Bronchoconstriction Potency | 10.2x more potent than histamine (B1213489) | In vivo | [2] |
| PGD2 Concentration in Asthmatics | Over 150x higher in bronchial samples compared to controls | Human | [2] |
| Calcium Mobilization | Potent stimulus at concentrations as low as 1 x 10⁻⁹ M | Human Eosinophils (as a proxy for related inflammatory cells) | [10] |
| PGD2 Release upon Activation | ~13.1 ng/10⁶ cells | Purified Rat Mast Cells | [11] |
| PGD2 Release upon Activation | ~39.5 ng/10⁶ cells | Enriched Human Mast Cells | [11] |
Table 2: Concentration-Dependent Effects of Mediators on Mast Cell-Related Processes
| Mediator | Concentration Range | Effect | Cell Type | Reference |
| PGD2 | 10⁻⁹ M - 10⁻⁶ M | Calcium mobilization | Human Eosinophils | [10] |
| Histamine | 3 x 10⁻⁷ M - 10⁻⁵ M | Calcium mobilization | Human Eosinophils | [10] |
| DP2 Agonists (DK-PGD₂, 15R-15-methyl PGD₂) | 100 nM - 10 µM | Cytosolic Ca²⁺ flux | Human Mast Cells | [9] |
Experimental Protocols for Studying PGD2 and Mast Cell Activation
This section provides detailed methodologies for key experiments used to investigate the role of PGD2 in mast cell activation.
Measurement of Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This colorimetric assay is a reliable method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[1][12]
Materials:
-
Mast cell culture (e.g., LAD2, RBL-2H3, or primary human mast cells)
-
Tyrode's buffer (or HEPES buffer)
-
Stimulant (e.g., anti-IgE, compound 48/80, or PGD2)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10.0)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Preparation: Culture and sensitize mast cells with IgE if investigating IgE-mediated activation.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove excess IgE and other factors.
-
Pre-incubation: Resuspend cells in Tyrode's buffer and add to a 96-well plate. If testing inhibitors, add the compounds at this stage and incubate for 30 minutes at 37°C.
-
Stimulation: Add the stimulant (e.g., PGD2 at desired concentrations) to the wells. Include a negative control (buffer only) and a positive control for total release (e.g., 1% Triton X-100). Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
Enzymatic Reaction: Add the pNAG substrate solution to each well containing the supernatant and incubate for 1-1.5 hours at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release control.
Quantification of PGD2 Release by ELISA
This protocol outlines the measurement of PGD2 released from activated mast cells using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mast cell culture
-
Stimulant
-
PGD2 ELISA kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Stimulation: Activate mast cells with the desired stimulant for an appropriate time (e.g., 30 minutes).
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the PGD2 ELISA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a PGD2 antibody.
-
Adding a PGD2-horseradish peroxidase (HRP) conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to determine the concentration of PGD2 in the samples.
Measurement of Intracellular Calcium Mobilization
This method uses fluorescent calcium indicators to measure changes in intracellular calcium concentration following mast cell stimulation.[13]
Materials:
-
Mast cell suspension
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Tyrode's buffer
-
Stimulant (e.g., PGD2)
-
Spectrofluorometer or fluorescence microscope
Protocol:
-
Dye Loading: Incubate the mast cells with Fura-2 AM in Tyrode's buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with Tyrode's buffer to remove extracellular dye.
-
Measurement:
-
Place the cell suspension in a cuvette in a spectrofluorometer with continuous stirring.
-
Record a baseline fluorescence for a few minutes.
-
Add the stimulant (PGD2) and continue recording the change in fluorescence over time.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways of PGD2 in mast cells and a typical experimental workflow for studying mast cell degranulation.
PGD2 Signaling Pathways
Caption: PGD2 signaling through DP1 (Gs-coupled) and DP2 (Gi-coupled) receptors.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow for β-Hexosaminidase Mast Cell Degranulation Assay.
Conclusion and Future Directions
PGD2 is a multifaceted mediator that exerts complex control over mast cell activation and subsequent inflammatory responses. The dual nature of its signaling through the DP1 and DP2 receptors presents both challenges and opportunities for therapeutic intervention. A thorough understanding of the distinct roles of these receptors is crucial for the development of targeted therapies for allergic diseases. Future research should focus on further elucidating the downstream signaling events of both DP1 and DP2 in mast cells, the interplay between these two pathways, and the development of highly selective receptor antagonists and agonists. Such efforts will undoubtedly pave the way for novel and more effective treatments for mast cell-driven pathologies.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mastattack.org [mastattack.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of prostaglandin D2 in mast cell activation-induced sensitization of esophageal vagal afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of anti-asthma drugs on mediator release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast cell mediators prostaglandin-D2 and histamine activate human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of HPGDS Inhibitor 1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental protocols for HPGDS inhibitor 1. This document outlines the necessary methodologies for key experiments, presents quantitative data in a structured format, and includes diagrams of relevant signaling pathways and experimental workflows.
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a crucial enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses. Inhibition of HPGDS presents a targeted therapeutic approach for conditions such as asthma, allergic rhinitis, and Duchenne muscular dystrophy by preventing the production of pro-inflammatory PGD2. This compound (also referred to as compound 8) is a potent and selective, orally active inhibitor of HPGDS with demonstrated efficacy in various preclinical animal models.[1][2][3] This document details the in vivo experimental protocols for evaluating the efficacy of this compound.
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Assay Type |
| IC50 | Human, Rat, Dog, Sheep | 0.5-2.3 nM | Enzyme Assay |
| IC50 | Human | 32 nM | Cellular Assay |
| Bioavailability | Rat | 76% | Pharmacokinetic Study |
| Half-life (T1/2) | Rat | 4.1 hours | Pharmacokinetic Study |
Table 2: Comparative In Vivo Efficacy of HPGDS Inhibitors
| Compound | Animal Model | Key Efficacy Endpoints | Quantitative Results |
| This compound | Allergic Sheep Asthma Model | Inhibition of antigen-induced asthmatic responses | Efficacy demonstrated; specific quantitative data on the reduction of early and late asthmatic responses and inflammatory cell infiltration is not publicly available.[4] |
| HQL-79 | Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | Reduction of PGD2 levels and amelioration of airway inflammation | Oral administration of 30 mg/kg decreased PGD2 levels in the lungs and suppressed airway eosinophilia.[4] |
| TAS-205 | mdx Mouse Model of Duchenne Muscular Dystrophy (DMD) | Improved motor function and slowed muscle necrosis | Preclinical studies showed recovered locomotor activity and reduced muscle necrosis. A Phase I clinical trial in DMD patients demonstrated a dose-dependent decrease in a urinary PGD2 metabolite.[4] |
| PK007 | mdx Mouse Model of Duchenne Muscular Dystrophy (DMD) | Reduced PGD2 levels, myonecrosis, and macrophage infiltration; Improved muscle strength and locomotor activity | PK007 exhibited high potency (17.23 ± 12 nM), a long half-life (3.0 ± 0.3 h), and good oral bioavailability (81%). It significantly reduced the inflammatory response, protected muscles from necrosis, and increased strength in juvenile mdx mice.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HPGDS signaling pathway and a general experimental workflow for evaluating HPGDS inhibitors in vivo.
Caption: HPGDS signaling pathway in inflammation.
Caption: General workflow for in vivo HPGDS inhibitor evaluation.
Experimental Protocols
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound.
Animals: Male Sprague-Dawley rats.
Protocol:
-
Administer this compound orally at doses of 1 mg/kg and 10 mg/kg.[1][3]
-
Collect blood samples at various time points post-administration.
-
Process blood samples to separate plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters including bioavailability and half-life.
Target Engagement Study in Rats
Objective: To confirm that this compound blocks PGD2 production in vivo.
Animals: Male Sprague-Dawley rats.
Protocol:
-
Dose rats orally with 1 mg/kg and 10 mg/kg of this compound.[1][3]
-
At various times post-dosing, sacrifice the animals and collect spleen tissue.[1][3]
-
Measure the concentration of PGD2 in the spleen.
-
Correlate the inhibition of PGD2 production with the plasma concentration of this compound in a time- and dose-dependent manner.[1][3]
Allergic Sheep Asthma Model
Objective: To evaluate the efficacy of this compound in a large animal model of allergic asthma.
Animals: Sheep with a demonstrated sensitivity to a specific antigen (e.g., Ascaris suum).
Protocol:
-
Establish a baseline for lung function in the sheep.
-
Administer this compound (e.g., 1 mg/mL, specific route and frequency to be optimized based on PK data) prior to antigen challenge.[3]
-
Challenge the sheep with the antigen to induce an asthmatic response.
-
Monitor and measure the early and late-phase asthmatic responses, including changes in lung resistance and inflammatory cell infiltration.[4]
-
Compare the responses in the this compound-treated group to a vehicle-treated control group.
Ovalbumin-Induced Allergic Airway Inflammation in Mice (Reference Protocol)
This protocol is for a related HPGDS inhibitor, HQL-79, and can be adapted for this compound.[4]
Objective: To assess the anti-inflammatory effects of an HPGDS inhibitor in a mouse model of allergic asthma.
Animals: BALB/c mice.
Protocol:
-
Sensitization: Sensitize mice with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14.[4]
-
Challenge: Challenge the sensitized mice with aerosolized OVA.
-
Treatment: Administer this compound orally at appropriate doses prior to the OVA challenge.
-
Endpoint Analysis:
-
Measure PGD2 levels in bronchoalveolar lavage (BAL) fluid or lung tissue.
-
Perform differential cell counts in BAL fluid to assess eosinophilia.
-
Conduct histological analysis of lung tissue to evaluate inflammation.
-
Conclusion
The provided protocols and data serve as a comprehensive resource for the in vivo evaluation of this compound. These experiments are designed to assess the pharmacokinetic properties, target engagement, and efficacy of the compound in relevant animal models of inflammatory and allergic diseases. Adherence to these detailed methodologies will facilitate reproducible and robust preclinical data generation, supporting the further development of HPGDS inhibitors as potential therapeutics.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Preparing HPGDS Inhibitor 1 for Oral Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and oral administration of HPGDS inhibitor 1 to mice. Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator implicated in various inflammatory and allergic diseases.[1][2] this compound is a potent and selective inhibitor of this enzyme, demonstrating oral activity and therapeutic potential in preclinical models.[3][4][5]
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Source |
| Synonyms | H-PGDS Inhibitor I, MDK36122 | [2] |
| CAS Number | 1033836-12-2 | [2][6] |
| Molecular Formula | C19H19F4N3O | [2][6] |
| Molecular Weight | 381.37 g/mol | [2][6] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [7] |
| IC50 (Human HPGDS) | 0.6 nM (enzyme assay), 32 nM (cellular assay) | [3] |
| Solubility | DMSO: 10 mM or ≥ 2.5 mg/mL; Ethanol: 1 mg/mL; Water: Low aqueous solubility (1.5 µg/mL at pH 6.5) | [2][3][5][7] |
| Storage | Solid Powder: -20°C for up to 12 months; In Solvent: -80°C for up to 6 months | [6] |
Signaling Pathway of HPGDS in Inflammation
HPGDS is a critical enzyme in the arachidonic acid cascade, leading to the production of PGD2, which in turn activates downstream receptors to mediate inflammatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. HPGDS-inhibitor-1 - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. scispace.com [scispace.com]
- 6. This compound |CAS:1033836-12-2 Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
Cell-Based Assay Protocol for HPGDS Inhibitor 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1] HPGDS catalyzes the isomerization of PGH2 to PGD2 in various immune cells, including mast cells and T helper 2 (Th2) cells.[1][2] The resulting PGD2 exerts its biological effects through two G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2), leading to vasodilation, bronchoconstriction, and the recruitment of inflammatory cells.[1] Consequently, selective inhibition of HPGDS is a promising therapeutic strategy for conditions such as asthma and allergic rhinitis.[3][4]
hPGDS-IN-1 is a potent and selective small molecule inhibitor of HPGDS, making it an invaluable tool for investigating the role of the HPGDS/PGD2 pathway in inflammatory processes.[1] These application notes provide comprehensive protocols for utilizing hPGDS-IN-1 in cell-based assays to determine its inhibitory activity and to explore the downstream cellular effects of HPGDS inhibition.
Signaling Pathway
The signaling cascade initiated by HPGDS involves the conversion of PGH2 to PGD2. PGD2 is then released from the cell and binds to DP1 and DP2 receptors on target immune cells, triggering a cascade of intracellular events that mediate inflammatory responses.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - Applications - CAT N°: 600007 [bertin-bioreagent.com]
- 4. Prostaglandin D Synthase Inhibitor Screening Assay Kit - 96 Well | Fondation Transplantation [fondationtransplantation.org]
Application Notes and Protocols: Evaluating HPGDS Inhibitors in an Ovine Asthma Model
Disclaimer: To date, no specific studies have been published on the use of a compound explicitly named "HPGDS inhibitor 1" in a sheep model of asthma. The following application notes and protocols are based on a study utilizing a prostaglandin (B15479496) D2 (PGD2) receptor antagonist, S-5751 , in a sheep model of asthma. This information is provided as a representative example of the methodologies and potential outcomes when studying inhibitors of the PGD2 pathway in this large animal model.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and inflammatory cell infiltration. Prostaglandin D2 (PGD2) is a key lipid mediator released from mast cells upon allergen exposure and is implicated in the pathophysiology of asthma. Hematopoietic prostaglandin D synthase (HPGDS) is the terminal enzyme responsible for PGD2 production. Therefore, inhibiting HPGDS presents a promising therapeutic strategy for asthma. The sheep model of allergic asthma is a well-established preclinical model that shares many physiological and anatomical similarities with human airways, making it highly valuable for evaluating novel asthma therapeutics.
These application notes provide a detailed protocol for evaluating the efficacy of an HPGDS inhibitor in a sheep model of asthma, using data from a study on a PGD2 receptor antagonist as a reference.
PGD2 Signaling Pathway in Asthma
The following diagram illustrates the PGD2 signaling pathway and the points of intervention for HPGDS inhibitors and PGD2 receptor antagonists.
Caption: PGD2 signaling pathway and therapeutic targets.
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating the PGD2 receptor antagonist S-5751 in a sheep model of asthma. This data can be used as a benchmark for evaluating novel HPGDS inhibitors.
Table 1: Effect of S-5751 on Allergen-Induced Bronchoconstriction
| Treatment Group | Early Phase Bronchoconstriction (% increase in specific lung resistance) | Late Phase Bronchoconstriction (% increase in specific lung resistance) |
| Vehicle Control | 259 ± 30 | 183 ± 27 |
| S-5751 (3 mg/kg) | Not significantly different from control | Not significantly different from control |
| S-5751 (30 mg/kg) | 194 ± 41 (Reduced) | 38 ± 6 (Inhibited) |
| Montelukast (0.15 mg/kg) | Comparable to S-5751 (30 mg/kg) | Comparable to S-5751 (30 mg/kg) |
Table 2: Effect of S-5751 on Airway Hyperresponsiveness (AHR)
| Treatment Group | Carbachol (B1668302) Provocation Dose (PC400) |
| Vehicle Control | Reduced post-allergen challenge |
| S-5751 (30 mg/kg) | Blocked the antigen-induced AHR |
Table 3: Effect of S-5751 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Eosinophil Count (at Day 1 and 7 post-challenge) |
| Vehicle Control | Increased post-allergen challenge |
| S-5751 (30 mg/kg) | Inhibited the increase in eosinophils |
Experimental Protocols
Sheep Model of Allergic Asthma
Objective: To establish a reproducible model of allergic asthma in sheep for the evaluation of therapeutic agents.
Materials:
-
Adult Merino ewes
-
Ascaris suum antigen or House Dust Mite (HDM) extract
-
Aerosol delivery system (e.g., nebulizer)
-
Equipment for measuring lung function (e.g., esophageal balloon catheter)
Protocol:
-
Sensitization: Sensitize sheep to an allergen such as Ascaris suum or HDM. This can be achieved through subcutaneous injections of the allergen with an adjuvant.
-
Allergen Challenge: Once sensitized, challenge the sheep with an aerosolized solution of the same allergen.
-
Measurement of Airway Responses:
-
Early and Late Phase Responses: Measure specific lung resistance (SRL) continuously for several hours post-challenge to assess early (within 1-2 hours) and late (4-8 hours) phase bronchoconstriction.
-
Airway Hyperresponsiveness (AHR): Perform a carbachol challenge before and 24 hours after the allergen challenge to assess changes in AHR.
-
Administration of this compound
Objective: To administer the test compound to the sheep in a manner that allows for the assessment of its efficacy.
Materials:
-
This compound
-
Vehicle for solubilizing the inhibitor (e.g., methylcellulose (B11928114) for oral administration)
-
Aerosol delivery system (for inhaled administration)
Protocol (based on S-5751 study):
-
Dosing Regimen: Administer this compound orally or via aerosol. A suggested oral dosing regimen is twice daily for a period before and after the allergen challenge (e.g., 4 days before and 6 days after).
-
Dose Selection: Conduct dose-ranging studies to determine the optimal therapeutic dose. For S-5751, a dose of 30 mg/kg was found to be effective.
-
Control Group: Administer the vehicle alone to a control group of sheep.
Bronchoalveolar Lavage (BAL)
Objective: To collect airway fluid and cells to assess inflammatory markers.
Materials:
-
Flexible bronchoscope
-
Sterile saline solution
-
Collection traps
Protocol:
-
Perform BAL at baseline and at specified time points after the allergen challenge (e.g., Day 1 and Day 7).
-
Instill and aspirate sterile saline into a lung segment via the bronchoscope.
-
Process the collected BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating an HPGDS inhibitor in the sheep model of asthma.
Caption: Experimental workflow for in vivo evaluation.
Application Notes and Protocols for HPGDS Inhibitor Studies in MEG-01 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1] HPGDS catalyzes the isomerization of PGH2 to PGD2 in various immune cells, including mast cells and T helper 2 (Th2) cells.[1] The resulting PGD2 exerts its biological effects through two G-protein-coupled receptors, DP1 and DP2 (also known as CRTH2), leading to physiological responses such as vasodilation, bronchoconstriction, and recruitment of inflammatory cells.[1][2]
The human megakaryoblastic leukemia cell line, MEG-01, serves as a valuable in vitro model for investigating HPGDS function and the efficacy of its inhibitors.[3] Established from the bone marrow of a patient with chronic myelogenous leukemia, this cell line exhibits characteristics of megakaryocytes, which are known to express HPGDS.[3][4][5] These application notes provide detailed protocols for utilizing the MEG-01 cell line in the study of HPGDS inhibitors, including cell culture, inhibitor treatment, and quantification of PGD2 production.
Data Presentation: Efficacy of HPGDS Inhibitors
The following table summarizes the quantitative data for various HPGDS inhibitors, providing a comparative overview of their potency.
| Inhibitor Name | Cell Line | Assay Type | Parameter | Value | Reference |
| hPGDS-IN-1 | MEG-01 | Cellular | EC50 | 35 nM | [3] |
| HPGDS inhibitor 1 | Not Specified | Cellular | IC50 | 32 nM | [6] |
| This compound | Purified Enzyme | Enzymatic | IC50 | 0.6 nM | [6] |
| HQL-79 | Human Megakaryocytes | Cellular | IC50 | ~100 µM | [3] |
| HQL-79 | Purified Enzyme | Enzymatic | IC50 | 6 µM | [4] |
| Compound 34 | MEG-01S | Cellular | - | Reduces PGD2 production | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HPGDS signaling pathway and a typical experimental workflow for screening HPGDS inhibitors using the MEG-01 cell line.
Experimental Protocols
MEG-01 Cell Culture
The MEG-01 cell line exhibits both adherent and suspension characteristics.[3]
Materials:
-
MEG-01 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for detaching adherent cells, if necessary)
-
Cell scraper
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% P/S.[3]
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Passaging:
-
Cryopreservation: Resuspend cells in a freezing medium composed of 90% FBS and 10% DMSO and store in liquid nitrogen.[3]
HPGDS Inhibitor Treatment and PGD2 Production Stimulation
Materials:
-
Cultured MEG-01 cells
-
HPGDS inhibitor stock solution (e.g., in DMSO)
-
Complete growth medium
-
Calcium Ionophore A23187 or Phorbol 12-myristate 13-acetate (PMA) for stimulation
Protocol:
-
Cell Seeding: Seed MEG-01 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1-5 x 10^5 cells/mL and allow them to attach and grow for 24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of the HPGDS inhibitor in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%.
-
Inhibitor Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the HPGDS inhibitor or vehicle control.
-
Pre-incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Stimulation: To induce PGD2 production, add a stimulating agent such as Calcium Ionophore A23187 (final concentration, e.g., 1-5 µM) or PMA (final concentration, e.g., 10-50 ng/mL) to each well.[9][10][11] The optimal concentration and incubation time for stimulation should be determined empirically for each experimental setup.
-
Incubation: Incubate the cells for a specified period (e.g., 30 minutes to 6 hours) at 37°C.[12]
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 400 x g for 10 minutes) to pellet the cells. Carefully collect the supernatant for PGD2 analysis. Store the supernatant at -80°C if not analyzed immediately.
PGD2 Quantification by ELISA
This protocol provides a general procedure for a competitive ELISA for PGD2 quantification. Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
PGD2 ELISA Kit
-
Collected cell culture supernatants
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the PGD2 standard provided in the kit.
-
Sample Incubation: Add the standards and experimental samples (cell culture supernatants) to the wells of the antibody-coated microplate.
-
Competitive Reaction: Add the enzyme-conjugated PGD2 to each well and incubate to allow for competitive binding.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well, which will react with the enzyme to produce a colorimetric signal.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance of each well at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the PGD2 concentration in the samples by comparing their absorbance values to the standard curve. Determine the percentage of PGD2 inhibition for each inhibitor concentration relative to the vehicle-treated control.
PGD2 Quantification by LC-MS/MS
This method offers high sensitivity and specificity for PGD2 measurement.
Materials:
-
Collected cell culture supernatants
-
Internal standard (e.g., d4-PGD2)
-
Organic solvents (e.g., hexane, ethyl acetate)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
To a 500 µL aliquot of cell culture supernatant, add a known amount of internal standard (e.g., d4-PGD2).[9]
-
Acidify the sample (e.g., with citric acid) to improve extraction efficiency.[9]
-
Perform liquid-liquid extraction by adding an organic solvent mixture (e.g., 1:1 v/v hexane:ethyl acetate), vortexing, and centrifuging to separate the phases.[9]
-
Collect the upper organic phase. Repeat the extraction process.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate PGD2 from other components using a suitable liquid chromatography column and gradient.
-
Detect and quantify PGD2 and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[9]
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of PGD2.
-
Determine the concentration of PGD2 in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Calculate the percentage of PGD2 inhibition for each inhibitor concentration.
-
References
- 1. Calcium Ionophore A23187 | Hello Bio [hellobio.com]
- 2. Role of prostaglandin D2 in mast cell activation-induced sensitization of esophageal vagal afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Effect of calcium ionophore A23187 on prostaglandin synthase type 2 and 15-hydroxy-prostaglandin dehydrogenase expression in human chorion trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Production of Platelet-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 release from human skin mast cells in response to ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing In Vivo Target Engagement of HPGDS Inhibitor 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade, particularly in allergic responses.[1][2] Inhibition of HPGDS is a promising therapeutic strategy for a variety of inflammatory conditions, including asthma and allergic rhinitis. HPGDS inhibitor 1 is a potent, selective, and orally active inhibitor of HPGDS, demonstrating low nanomolar efficacy in both enzymatic and cellular assays.[3][4] Verifying that a drug candidate engages its intended target in a living organism is a crucial step in the drug development process. These application notes provide detailed protocols for assessing the in vivo target engagement of this compound in preclinical models.
HPGDS Signaling Pathway
HPGDS catalyzes the conversion of prostaglandin H2 (PGH2) to PGD2. PGD2 then signals through two main G protein-coupled receptors: the DP1 receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[5][6] This signaling cascade ultimately leads to various inflammatory responses, including vasodilation, bronchoconstriction, and the recruitment of immune cells such as eosinophils, basophils, and Th2 lymphocytes.[7] Inhibition of HPGDS by this compound directly blocks the production of PGD2, thereby attenuating these downstream inflammatory effects.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 7. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: HPGDS Inhibitor Treatment in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a key enzyme in the biosynthesis of pro-inflammatory lipid mediators.[1] It catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical signaling molecule involved in allergic reactions and inflammation.[1][2] HPGDS is predominantly expressed in immune cells such as mast cells, Th2 lymphocytes, dendritic cells, and macrophages.[1][3][4][5]
Upon synthesis, PGD2 is released and binds to two primary G-protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[1] Activation of the DP2 receptor, in particular, promotes the migration and activation of key effector cells in type 2 inflammation, including eosinophils, basophils, and Th2 cells.[1] Given its central role in driving these inflammatory cascades, HPGDS has emerged as a significant therapeutic target for allergic diseases like asthma and atopic dermatitis.[1][6]
The development of selective HPGDS inhibitors aims to decrease PGD2 production at its source, thereby preventing the downstream inflammatory events.[1][6] This targeted approach offers a potential advantage over broader-acting anti-inflammatory drugs, such as COX inhibitors, which block the production of all prostaglandins.[6] These application notes provide detailed protocols for the isolation of primary immune cells, treatment with HPGDS inhibitors, and subsequent analysis of their biological effects, offering a framework for the preclinical evaluation of novel HPGDS-targeting therapeutics.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HPGDS signaling pathway and a typical experimental workflow for evaluating HPGDS inhibitors in primary immune cells.
Caption: The HPGDS-mediated PGD2 synthesis and signaling pathway.
Caption: Experimental workflow for evaluating HPGDS inhibitors.
Data Presentation: Efficacy of HPGDS Inhibitors
The following tables summarize quantitative data on the effects of HPGDS inhibitors on PGD2 production and subsequent inflammatory cytokine release in primary human cells and tissues.
Table 1: Effect of HPGDS Inhibitors on PGD2 Production in Primary Immune Cells
| Cell Type | Stimulant | Inhibitor | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Human Monocyte-Derived Macrophages | LPS/IFN-γ | HQL-79 | 20 µM | Significantly reduced PGD2 production | [6] |
| Human Monocyte-Derived Macrophages | LPS/IFN-γ | Cay16256 | 10 µM | Significantly reduced PGD2 production | [6] |
| Murine Bone Marrow-Derived Macrophages | Not Specified | HQL-79 | Not Specified | Attenuated PGD2 production | [7] |
| Human ILC-2s | Autocrine | KMN-698 | Not Specified | Abolished PGD2 production |[7] |
Table 2: Effect of HPGDS Inhibitors on Cytokine Release from Primary Cells/Tissues
| Cell/Tissue Type | Stimulant | Inhibitor | Concentration | Result | Reference |
|---|---|---|---|---|---|
| Human Precision-Cut Lung Slices (PCLS) | LPS/IFN-γ | HQL-79 | 20 µM | Ablated TNF-α, IL-6, and IL-10 release | [6] |
| Human Precision-Cut Lung Slices (PCLS) | LPS/IFN-γ | Cay16256 | 10 µM | Ablated TNF-α, IL-6, and IL-10 release | [6] |
| Human ILC-2s | Autocrine | KMN-698 | Not Specified | Abolished IL-5 and IL-13 production |[7] |
Experimental Protocols
Protocol 1: Isolation and Purification of Human Primary Mast Cells from Lung Tissue
This protocol describes the isolation of mast cells from human lung tissue, adapted from established methods involving enzymatic digestion and density gradient centrifugation.[3][4][8]
Materials:
-
Human lung tissue
-
RPMI 1640 medium, PBS, Fetal Calf Serum (FCS)
-
Enzymes: Collagenase Type II, DNase I
-
ACK (Ammonium-Chloride-Potassium) Lysing Buffer
-
Percoll density gradient medium
-
Sterile 100 µm cell strainers, conical tubes, and petri dishes
Procedure:
-
Tissue Preparation: Wash the lung tissue with sterile PBS. In a sterile petri dish, mince the tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Transfer the tissue pieces into a sterile 50 mL conical tube. Add RPMI medium containing Collagenase Type II (0.125 mg/mL) and DNase I (0.2 mg/mL). Incubate at 37°C for 45-60 minutes with gentle agitation.[3]
-
Stopping Digestion: Stop the enzymatic reaction by adding an equal volume of cold RPMI containing 10% FCS.
-
Cell Suspension Preparation: Pass the digested tissue suspension through a 100 µm cell strainer to remove undigested fragments. Centrifuge the resulting cell suspension at 200 x g for 10 minutes.
-
Red Blood Cell Lysis: Resuspend the cell pellet in 5 mL of cold ACK lysing buffer and incubate on ice for 5 minutes. Wash the cells with PBS containing 2% FCS and centrifuge again.
-
Mast Cell Enrichment: Resuspend the cell pellet in 1 mL of RPMI/DNase medium.[1] Carefully layer the cell suspension onto 5 mL of a 70% isotonic Percoll solution in a 15 mL conical tube.[8]
-
Density Centrifugation: Centrifuge at 500 x g for 20 minutes at 4°C.[8] The dense mast cells will pellet at the bottom of the tube.
-
Final Cell Collection: Carefully aspirate and discard the supernatant and the Percoll layer. Resuspend the mast cell pellet in fresh RPMI medium.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell number and viability. For highly pure populations (>99%), further enrichment using FACS or magnetic bead isolation targeting CD117 or FcεRI is recommended.[1]
Protocol 2: Treatment of Primary Immune Cells with an HPGDS Inhibitor
This protocol provides a general framework for treating isolated primary immune cells with a small molecule HPGDS inhibitor in vitro.
Materials:
-
Purified primary immune cells (e.g., mast cells, macrophages)
-
Complete cell culture medium appropriate for the cell type
-
This compound
-
Sterile DMSO
-
Multi-well culture plates (e.g., 96-well)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the HPGDS inhibitor in sterile DMSO. Aliquot into small volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]
-
Cell Plating: Resuspend the purified primary immune cells to a final concentration of 1 x 10⁶ cells/mL in the appropriate complete culture medium. Plate the cell suspension into a multi-well plate.
-
Inhibitor Dilution and Treatment: a. On the day of the experiment, thaw an aliquot of the inhibitor stock solution. b. Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 20 µM).[6][9] c. Also prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor concentration condition. d. Add the diluted inhibitor or vehicle control to the plated cells.
-
Cell Stimulation (if required): For cells like macrophages, add a stimulant such as LPS (100 ng/mL) and IFN-γ to induce PGD2 production after the inhibitor pre-treatment.[6]
-
Incubation: Incubate the plates for the desired time period (e.g., 6 to 24 hours) at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant for downstream analysis (e.g., PGD2 ELISA, cytokine profiling) and store at -80°C if not used immediately.
Protocol 3: Quantification of PGD2 in Cell Culture Supernatant by Competitive ELISA
This protocol outlines the measurement of PGD2 levels using a commercial competitive ELISA kit. Always refer to the specific manufacturer's manual for precise volumes and incubation times.[10][11]
Materials:
-
PGD2 ELISA Kit (containing PGD2-coated microplate, PGD2 standard, biotinylated PGD2 antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the PGD2 standard to generate a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 pg/mL).[11]
-
Assay Procedure: a. Add 50 µL of the standards and collected cell culture supernatant samples to the appropriate wells of the PGD2-coated microtiter plate. b. Add 50 µL of biotinylated PGD2 antibody to each well. Incubate for 60 minutes at 37°C. In this competitive format, free PGD2 in the sample competes with the coated PGD2 for antibody binding. c. Aspirate the liquid and wash the wells 3-5 times with 1x Wash Buffer. d. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 60 minutes at 37°C.[10] e. Repeat the wash step. f. Add 90-100 µL of TMB Substrate to each well and incubate for 15-20 minutes at 37°C in the dark. A blue color will develop. g. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. The concentration of PGD2 is inversely proportional to the absorbance. c. Generate a standard curve by plotting the absorbance versus the concentration of the standards. d. Calculate the PGD2 concentration in the samples by interpolating their absorbance values from the standard curve.
Protocol 4: T-Cell Chemotaxis Assay
This protocol describes a method to assess the effect of HPGDS inhibitors on immune cell migration towards a chemoattractant using a multi-well insert system (e.g., Transwell or IncuCyte® Clearview).[12]
Materials:
-
Primary T-cells or other migratory immune cells (e.g., eosinophils)
-
96-well cell migration plate with inserts (e.g., 5.0 or 8.0 µm pore size for T-cells)
-
Chemoattractant (e.g., CXCL12/SDF-1α for T-cells)
-
This compound
-
Serum-free culture medium
-
Detection reagent (e.g., EZ-MTT™) or an imaging system (e.g., IncuCyte®)
Procedure:
-
Cell Preparation: Isolate primary T-cells and resuspend them in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL. Pre-treat the cells with various concentrations of the HPGDS inhibitor or vehicle control for 30-60 minutes.
-
Assay Plate Setup: a. Prepare the chemoattractant solution (e.g., 10-100 ng/mL CXCL12) in serum-free medium. b. Add the chemoattractant solution to the lower wells (basolateral side) of the migration plate. Include a negative control well with medium only. c. Place the inserts into the wells.
-
Cell Seeding: Add 100-200 µL of the pre-treated cell suspension to the apical side of each insert.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification of Migration: a. Endpoint Assay (e.g., MTT): After incubation, carefully remove the inserts. Quantify the number of cells that have migrated into the lower chamber by adding a viability reagent like MTT and measuring the resulting absorbance. b. Live-Cell Imaging (e.g., IncuCyte): If using an imaging-based system, the plate is placed inside the imager at the start of the incubation. The system will automatically acquire images over time, allowing for kinetic analysis of cell migration to the underside of the insert membrane.[12]
-
Data Analysis: Calculate the percentage or fraction of migrated cells for each condition relative to the total number of cells seeded. Compare the migration in inhibitor-treated groups to the vehicle control to determine the inhibitory effect on chemotaxis.
References
- 1. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Optimized Protocol for the Isolation and Functional Analysis of Human Lung Mast Cells [frontiersin.org]
- 4. Mast Cell Purification Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. benchchem.com [benchchem.com]
- 10. krishgen.com [krishgen.com]
- 11. abcam.cn [abcam.cn]
- 12. criver.com [criver.com]
Application Notes and Protocols: Measuring PGD2 Levels Following HPGDS Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator synthesized from arachidonic acid through the cyclooxygenase (COX) and prostaglandin D synthase (PGDS) pathways.[1][2] The hematopoietic prostaglandin D synthase (HPGDS) is predominantly expressed in immune cells like mast cells and Th2 cells, playing a crucial role in allergic and inflammatory responses.[2][3] Inhibition of HPGDS is a promising therapeutic strategy for a variety of conditions, including allergic diseases such as asthma and rhinitis.[4][5] Consequently, accurate measurement of PGD2 levels after treatment with an HPGDS inhibitor is essential to evaluate the inhibitor's efficacy and its impact on the PGD2 signaling pathway. This document provides detailed protocols for the quantification of PGD2 in various biological samples using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most common and effective methods.[6]
PGD2 Synthesis and HPGDS Inhibition Signaling Pathway
The synthesis of PGD2 begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. HPGDS then catalyzes the isomerization of PGH2 to PGD2.[7] HPGDS inhibitors block this step, leading to a reduction in PGD2 levels.[6]
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with HPGDS Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1] HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2, primarily in immune cells like mast cells and Th2 cells.[2][3] The resulting PGD2 contributes to the pathophysiology of conditions such as asthma and allergic rhinitis by activating DP1 and DP2 (CRTH2) receptors.[1]
HPGDS inhibitor 1 is a potent, selective, and orally active small molecule inhibitor of HPGDS.[4] It exhibits high selectivity for HPGDS over other enzymes in the prostanoid synthesis pathway, including L-PGDS, COX-1, and COX-2, making it an invaluable tool for studying the specific role of the HPGDS/PGD2 pathway in cellular processes.[4][5] These application notes provide a comprehensive guide to using flow cytometry to analyze the cellular effects of this compound, with detailed protocols for assessing apoptosis and cell cycle distribution.
Mechanism of Action
This compound functions by binding to the HPGDS enzyme and blocking its catalytic activity, thereby preventing the conversion of PGH2 to PGD2.[6][7] This leads to a significant reduction in PGD2 levels, which in turn mitigates downstream inflammatory signaling.[6] It is important to note that this compound acts as a direct inhibitor and does not induce the degradation of the HPGDS protein, a mechanism distinct from that of PROTACs (proteolysis targeting chimeras).[1][8] Its potent enzymatic inhibition is demonstrated by IC50 values of 0.6 nM in enzyme assays and 32 nM in cellular assays.[4]
Data Presentation: Summarized Quantitative Data
The following tables present representative quantitative data from flow cytometry analysis of MEG-01 cells, a human megakaryoblastic leukemia cell line known to express HPGDS, after treatment with this compound for 48 hours.[9] This data illustrates the expected dose-dependent effects on apoptosis and cell cycle distribution.
Table 1: Induction of Apoptosis in MEG-01 Cells Treated with this compound
| Treatment Concentration (µM) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 3.5 ± 0.4 | 2.1 ± 0.2 | 5.6 ± 0.6 |
| 0.1 | 8.2 ± 0.7 | 3.5 ± 0.5 | 11.7 ± 1.2 |
| 1.0 | 15.6 ± 1.1 | 7.8 ± 0.9 | 23.4 ± 2.0 |
| 10.0 | 28.9 ± 2.5 | 14.2 ± 1.8 | 43.1 ± 4.3 |
Table 2: Cell Cycle Distribution of MEG-01 Cells Treated with this compound
| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.2 | 35.8 ± 1.9 | 19.0 ± 1.5 |
| 0.1 | 50.1 ± 2.5 | 32.5 ± 1.8 | 17.4 ± 1.3 |
| 1.0 | 62.7 ± 3.1 | 25.3 ± 1.6 | 12.0 ± 1.1 |
| 10.0 | 75.4 ± 3.8 | 15.1 ± 1.4 | 9.5 ± 0.9 |
Experimental Protocols
Flow cytometry is a powerful technique to quantitatively assess cellular responses to drug treatment.[10] The following are detailed protocols for analyzing apoptosis and cell cycle distribution.
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).[9][11]
A. Materials
-
Cell Line: MEG-01, KU812, or other cells expressing HPGDS.[1][9]
-
This compound (stock solution in DMSO).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), cold.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[9]
-
Flow cytometer.
B. Procedure
-
Cell Seeding and Treatment : Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate. Allow cells to adhere or stabilize for 24 hours. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).[9][10]
-
Cell Harvesting : After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[10]
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[10]
-
Staining : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry : Analyze the stained cells immediately using a flow cytometer. Acquire data for at least 10,000 events per sample.
C. Data Analysis
-
Healthy cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.[9]
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[9]
-
Quantify the percentage of cells in each quadrant to determine the effect of the inhibitor on cell viability and apoptosis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content after staining with PI.[12][13]
A. Materials
-
Cell Line: As described in Protocol 1.
-
This compound (stock solution in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
B. Procedure
-
Cell Seeding and Treatment : Follow step 1 from Protocol 1.
-
Cell Harvesting : Collect both floating and adherent cells as described in the apoptosis protocol.[10]
-
Washing : Wash the cells once with PBS.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells at -20°C for at least 2 hours (or overnight).[10]
-
Washing : Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS to remove residual ethanol.
-
Staining : Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the samples on a flow cytometer, collecting data for at least 20,000 events per sample. Use a linear scale for the DNA content histogram.
C. Data Analysis
-
Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
-
Compare the cell cycle profiles of inhibitor-treated cells to the vehicle control to identify any cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for HPGDS Inhibitor 1 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2). PGD2 is a potent lipid mediator implicated in a variety of physiological and pathological processes, including the regulation of sleep, allergic responses, and inflammation. In the central nervous system (CNS), neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Recent studies have highlighted the role of the HPGDS/PGD2 axis in mediating neuroinflammatory processes, making it a promising therapeutic target. HPGDS inhibitor 1 (CAS: 1033836-12-2) is a potent and selective inhibitor of HPGDS, offering a valuable tool for investigating the role of PGD2 in neuroinflammation and for the development of novel therapeutic strategies.[][2][3]
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation studies, including its biochemical and cellular activities, detailed experimental protocols for in vitro assays, and a template for in vivo studies.
Data Presentation
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Target Species | Reference |
| IC50 | 0.6 nM | Enzymatic Assay | Human, Rat, Dog, Sheep | [2] |
| IC50 | 0.7 nM | Enzymatic Assay | Not Specified | [][4] |
| IC50 | 32 nM | Cellular Assay | Human | [2][5] |
Table 2: Selectivity of this compound
| Enzyme | IC50 | Reference |
| Lipocalin-type PGDS (L-PGDS) | >10,000 nM | [2][5] |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | >10,000 nM | [5] |
| Cyclooxygenase-1 (COX-1) | >10,000 nM | [2][5] |
| Cyclooxygenase-2 (COX-2) | >10,000 nM | [2][5] |
| 5-Lipoxygenase (5-LOX) | >10,000 nM | [2][5] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 76% | Oral (1 mg/kg) | [2] |
| T1/2 (Half-life) | 4.1 hours | Oral (1 mg/kg) | [2] |
Signaling Pathways and Experimental Workflows
PGD2 Signaling in Neuroinflammation
In the context of neuroinflammation, microglia are a primary source of PGD2. Upon activation, microglia upregulate HPGDS, leading to increased PGD2 synthesis. PGD2 then acts on surrounding astrocytes, which express PGD2 receptors (DP1 and DP2), triggering a cascade of downstream events that contribute to astrogliosis and the overall inflammatory environment.[6][7][8]
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for characterizing the efficacy of this compound in the context of neuroinflammation.
Experimental Protocols
Protocol 1: In Vitro HPGDS Inhibition Assay (Enzymatic)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HPGDS enzyme.
Materials:
-
Recombinant human HPGDS protein
-
PGH2 (Prostaglandin H2) substrate
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM glutathione)
-
Quenching solution (e.g., 1 M citric acid)
-
PGD2 standard
-
ELISA kit for PGD2 quantification or LC-MS/MS system
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 µM.
-
Assay Plate Preparation: Add the assay buffer to each well of a 96-well plate. Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Enzyme Addition: Add recombinant HPGDS to each well, except for the blank controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add PGH2 substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
PGD2 Quantification: Measure the amount of PGD2 produced in each well using a PGD2 ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based PGD2 Production Assay
This protocol measures the inhibitory effect of this compound on PGD2 production in a relevant cell line, such as primary microglia or a microglial cell line (e.g., BV-2).
Materials:
-
Primary microglia or microglial cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for cell stimulation
-
This compound
-
Cell lysis buffer
-
ELISA kit for PGD2 quantification or LC-MS/MS system
Procedure:
-
Cell Seeding: Seed microglia into a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response and PGD2 production.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each inhibitor concentration and determine the cellular IC50 value.
Protocol 3: In Vivo Neuroinflammation Model (LPS-Induced) - General Template
This protocol provides a general framework for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation. Note: The optimal dose and administration schedule for this compound should be determined empirically.
Animals:
-
C57BL/6 mice (male, 8-10 weeks old)
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for inhibitor (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Inhibitor Administration: Administer this compound (e.g., 1-10 mg/kg, oral gavage) or vehicle to the respective groups.[2] The timing of administration relative to LPS injection (pre-treatment, co-treatment, or post-treatment) will depend on the study's objective.
-
LPS Injection: After the appropriate pre-treatment time (e.g., 1 hour), induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg). Administer sterile saline to the control group.
-
Behavioral Assessment: At a designated time point post-LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior and cognitive function (e.g., open field test, Y-maze).
-
Tissue Collection: Following behavioral assessments, euthanize the mice and collect brain tissue.
-
Endpoint Analysis:
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.
-
Histological Analysis: Perfuse a subset of mice and prepare brain sections for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and astrogliosis (e.g., GFAP staining).
-
Disclaimer: This document is for research use only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow institutional guidelines and regulations for animal and laboratory safety.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPGDS-inhibitor-1 - LKT Labs [lktlabs.com]
- 4. This compound | CAS#:1033836-12-2 | Chemsrc [chemsrc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin D2-mediated microglia/astrocyte interaction enhances astrogliosis and demyelination in twitcher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher | Semantic Scholar [semanticscholar.org]
- 8. Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HPGDS inhibitor 1 solubility issues in DMSO
Welcome to the technical support center for HPGDS Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS).[1] The HPGDS enzyme catalyzes the conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2). PGD2 is a key mediator in various physiological and pathological processes, including allergic and inflammatory responses. By inhibiting HPGDS, this inhibitor effectively blocks the production of PGD2 and its downstream effects.[2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 50 mg/mL, which corresponds to a molar concentration of 131.11 mM.[1] It is important to note that achieving this concentration may require specific handling procedures, such as sonication.[1]
Q3: How should I store this compound powder and its DMSO stock solution?
A3: Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Powder: The solid form can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. It is stable for up to 2 years at -80°C and for 1 year at -20°C.[1]
Q4: Why is it important to use a new, unopened bottle of DMSO?
A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1][4] Using a fresh, anhydrous grade of DMSO is critical for achieving maximum solubility and preventing precipitation.
Troubleshooting Guide: Solubility Issues
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Double-check your calculations to ensure you are using the correct volume of DMSO to achieve a concentration at or below the specified solubility limit of 50 mg/mL.[1]
-
-
Possible Cause 2: Water Contamination in DMSO.
-
Possible Cause 3: Inadequate Mixing/Energy Input.
-
Solution: this compound may require mechanical assistance to fully dissolve. Use of an ultrasonic bath is recommended to facilitate dissolution.[1] Vortexing the solution vigorously is also a necessary step.
-
Issue 2: The inhibitor precipitates after diluting the DMSO stock in aqueous media (e.g., cell culture medium).
-
Possible Cause 1: Low Aqueous Solubility.
-
Solution: The inhibitor is hydrophobic and has very low solubility in aqueous solutions. When the high-concentration DMSO stock is diluted, the compound can "crash out" or precipitate. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it at or below 0.1% if possible.[5]
-
-
Possible Cause 2: Rapid Dilution.
-
Solution: Avoid adding the concentrated DMSO stock directly into the final volume of your aqueous solution. Instead, perform a serial or stepwise dilution. First, create an intermediate dilution in a smaller volume of your medium, mixing thoroughly. Then, add this intermediate dilution to the final volume. Pre-warming the aqueous medium to 37°C can also help improve solubility during dilution.[4]
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1033836-12-2 | [1] |
| Molecular Formula | C₁₉H₁₉F₄N₃O | [1] |
| Molecular Weight | 381.37 g/mol | [1] |
| IC₅₀ (Enzyme Assay) | 0.6 nM | [1] |
| IC₅₀ (Cellular Assay) | 32 nM | [1] |
Table 2: Solubility and Storage of this compound
| Parameter | Condition | Value/Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | 50 mg/mL (131.11 mM) | [1] |
| Dissolution Aid | - | Ultrasonic treatment recommended | [1] |
| Storage (Powder) | -20°C | Stable for 3 years | [1] |
| 4°C | Stable for 2 years | [1] | |
| Storage (in DMSO) | -80°C | Stable for 2 years | [1] |
| -20°C | Stable for 1 year | [1] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (MW: 381.37 g/mol )
-
High-purity, anhydrous DMSO (newly opened vial)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening. This prevents moisture condensation.
-
Accurately weigh the desired mass of the powder. For 1 mg of this compound, the required volume of DMSO for a 10 mM solution is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 381.37 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 262.2 µL
-
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that no particulates are present and the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C as recommended.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
Objective: To dilute the DMSO stock solution into cell culture medium while minimizing precipitation.
Procedure (Serial Dilution Method):
-
Pre-warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution of the this compound stock. For example, to achieve a final concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed medium. Mix gently by pipetting. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Add the intermediate dilution to the final volume in the cell culture plate.
-
Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your wells containing pre-warmed medium to achieve the desired final concentration. For example, adding 200 µL of the 100 µM solution to 1800 µL of medium in a well results in a final concentration of 10 µM with 0.1% DMSO.
-
-
Gently swirl the plate to ensure even distribution.
HPGDS Signaling Pathway
HPGDS is a crucial enzyme in the arachidonic acid cascade. It specifically isomerizes PGH₂, a product of COX enzymes, into PGD₂. This compound directly blocks this step, preventing the synthesis of PGD₂ and subsequent activation of its receptors (DP1 and DP2/CRTH2), which are involved in inflammatory and allergic responses.
References
Technical Support Center: Optimizing HPGDS Inhibitor 1 Dosage for Rodent Studies
Welcome to the technical support center for HPGDS inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for rodent studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][2] HPGDS is the key enzyme responsible for the conversion of PGH2 to prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[3][4] By inhibiting HPGDS, this compound effectively reduces the production of PGD2, thereby mitigating inflammatory cascades.[3] It is highly selective for HPGDS over other related enzymes like lipocalin-type PGDS (L-PGDS), microsomal prostaglandin E synthase-1 (mPGES-1), COX-1, and COX-2.[4]
Q2: What is a recommended starting dose for in vivo studies with this compound in rodents?
A2: Based on preclinical studies, a starting dose of 1-10 mg/kg administered orally is recommended for rodent studies.[3] The optimal dose will depend on the specific animal model, disease state, and the desired level of target engagement. A dose-response study is always recommended to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare this compound for oral administration to rodents?
A3: A common and effective vehicle for oral administration of this compound is a suspension in 10% DMSO and 90% corn oil.[3] Due to its low aqueous solubility, it is crucial to ensure the compound is fully dissolved in DMSO before adding the corn oil to form a homogenous suspension.[3][5] Another option for poorly water-soluble compounds is a formulation with PEG400 and water.
Q4: How can I assess if this compound is engaging its target in vivo?
A4: Target engagement can be confirmed by measuring the levels of PGD2, the downstream product of HPGDS, in plasma or tissue homogenates. A significant reduction in PGD2 levels in the treated group compared to the vehicle control group indicates successful target engagement. This can be quantified using methods such as ELISA or LC-MS/MS.[6]
Q5: What are the known pharmacokinetic properties of this compound?
A5: For a closely related compound, in vivo pharmacokinetic studies in rats have shown an oral bioavailability of approximately 76% and a half-life (T1/2) of 4.1 hours.[3] Another potent HPGDS inhibitor, SAR-191801, demonstrated good oral bioavailability in rats (84%).[2] These parameters can serve as a useful reference when designing your in vivo studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Formulation | - Poor solubility in the chosen vehicle.- Use of old or hydrated DMSO. | - Ensure complete dissolution in 100% anhydrous DMSO before adding corn oil.- Gentle warming (37°C) or brief sonication can aid dissolution.- Prepare fresh formulations daily.[3][5] |
| Inconsistent or No In Vivo Efficacy | - Insufficient dose.- Poor bioavailability due to formulation issues.- Dosing frequency is not optimized for the compound's half-life. | - Perform a dose-response study to identify the optimal dose.- Confirm target engagement by measuring PGD2 levels.- Adjust dosing frequency based on the known pharmacokinetic profile.[3] |
| Adverse Effects or Toxicity in Animals | - Dose is too high.- Off-target effects at high concentrations. | - Reduce the dose and perform a dose-escalation study to find a well-tolerated dose.- Monitor animals closely for any signs of toxicity. |
| High Variability Between Animals | - Inconsistent dosing technique.- Inherent biological variability. | - Ensure accurate and consistent administration, normalizing the dose to each animal's body weight.- Increase the number of animals per group to improve statistical power.[7] |
Data Presentation
Table 1: Pharmacokinetic Parameters of HPGDS Inhibitors in Rodents
| Compound | Species | Route | Dose (mg/kg) | Bioavailability (%) | Half-life (T1/2) (hours) | Reference |
| This compound (closely related) | Rat | Oral | 1 | 76 | 4.1 | [3] |
| SAR-191801 | Rat | Oral | N/A | 84 | N/A | [2] |
| PK007 | Mouse | Oral | 10 | 81 | 3.0 |
Table 2: Efficacy Data of HPGDS Inhibitors in Rodent Models
| Compound | Rodent Model | Dose (mg/kg) | Dosing Regimen | Key Efficacy Readout | Result | Reference |
| This compound | Rat Spleen | 1 and 10 | Oral, single dose | PGD2 Production | Dose-dependent inhibition | [4] |
| SAR-191801 | Mouse (COPD model) | 0.3, 3, 30 | Oral, b.i.d. | Lymphocyte and Neutrophil Suppression | 76% and 70% suppression, respectively | [2] |
| HQL-79 | Mouse (Allergic Airway Inflammation) | 30 | Oral | PGD2 levels and airway inflammation | Significant reduction | [8] |
| PK007 | mdx Mouse (DMD model) | 10 | Oral, daily for 10 days | Serum PGD2 levels and grip strength | 33.36% decrease in PGD2; 69.05% increase in grip strength | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube (to make up 10% of the final volume).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[3]
-
Add the calculated volume of corn oil to the DMSO solution (to make up 90% of the final volume).
-
Vortex the mixture thoroughly to create a fine, homogenous suspension.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Dose-Response Study of this compound in a Mouse Model of Allergic Airway Inflammation
Objective: To determine the optimal dose of this compound for reducing airway inflammation.
Animals: BALB/c mice (female, 6-8 weeks old)
Experimental Groups (n=8-10 per group):
-
Vehicle Control (10% DMSO/90% corn oil)
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
Positive Control (e.g., Dexamethasone)
Procedure:
-
Sensitization: Sensitize mice with intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA for 30 minutes.
-
Treatment: Administer the vehicle, this compound, or positive control orally via gavage one hour before each OVA challenge.
-
Endpoint Analysis (24 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to determine inflammatory cell counts (eosinophils, neutrophils, lymphocytes).
-
Collect lung tissue for histological analysis (H&E staining) to assess inflammation.
-
Measure PGD2 levels in BALF or lung homogenates by ELISA to confirm target engagement.
-
Data Analysis:
-
Compare the inflammatory cell counts and histological scores between the different treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).
-
Determine the dose of this compound that produces a statistically significant reduction in airway inflammation.
Visualizations
Caption: HPGDS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo rodent studies.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
troubleshooting low potency of HPGDS inhibitor 1 in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HPGDS inhibitor 1 in cellular assays.
Troubleshooting Guide: Low Potency of this compound in Cellular Assays
Experiencing lower than expected potency of this compound in cellular assays is a common challenge. This guide will help you identify and address potential causes for these discrepancies.
Question: Why is the IC50 of this compound significantly higher in my cellular assay compared to the reported enzymatic assay value?
A notable difference between enzymatic and cellular IC50 values is often observed for small molecule inhibitors.[1][2] this compound, for instance, has reported IC50 values of approximately 0.6 nM in enzymatic assays and 32 nM in cellular assays.[3] Several factors can contribute to this discrepancy.[1]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inhibitor-Related Issues | |
| Poor Cell Permeability | 1. Optimize Incubation Time: Increase the pre-incubation time of the cells with this compound before stimulating PGD2 production to allow for sufficient cellular uptake.[1] 2. Consider Alternative Delivery Methods: For cell lines with known permeability issues, explore the use of transfection reagents or other methods to facilitate inhibitor entry. |
| Inhibitor Instability/Degradation | 1. Proper Storage: Store the powdered form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, store the stock solution in aliquots at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[4] 2. Fresh Preparation: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Solubility Issues | 1. Correct Dissolution: Dissolve this compound in high-purity, anhydrous DMSO to prepare a stock solution.[5] Sonication or gentle warming may be necessary to ensure complete dissolution.[4] 2. Avoid Precipitation in Media: When diluting the DMSO stock in aqueous cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent the inhibitor from precipitating.[1][5] Perform serial dilutions in the medium.[1] |
| Cell-Based Assay Conditions | |
| Suboptimal Cell Health | 1. Use Healthy, Low-Passage Cells: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[1] Senescent or unhealthy cells may not respond optimally to stimuli, which can mask the inhibitor's effect.[1] |
| Inappropriate Cell Line | 1. Confirm HPGDS Expression: Use a cell line that endogenously expresses hematopoietic prostaglandin (B15479496) D synthase (HPGDS). Suitable human cell lines include KU812 (basophilic leukemia), MEG-01s (megakaryocytic), and LAD2 (mast cell).[1][6] Primary cells like bone marrow-derived mast cells can also be used.[6] |
| Insufficient Stimulation of PGD2 Production | 1. Optimize Stimulant Concentration: The concentration of the stimulant used to induce PGD2 production (e.g., PMA and calcium ionophore A23187) may need to be optimized for your specific cell line and conditions.[6] |
| Cellular Metabolism of the Inhibitor | 1. Time-Course Experiment: Perform a time-course experiment to assess if the inhibitor's effect diminishes over longer incubation times, which could suggest metabolic breakdown. |
| Efflux Pump Activity | 1. Use Efflux Pump Inhibitors: In some cell lines, active transport of the inhibitor out of the cell can reduce its intracellular concentration.[1] Co-incubation with known efflux pump inhibitors can help to investigate this possibility. |
| Experimental Procedure | |
| Incorrect Inhibitor Concentration | 1. Perform a Wide Dose-Response: Test a broad range of this compound concentrations to ensure you are capturing the full inhibitory curve and can accurately determine the IC50.[1] |
| Pipetting Errors or Inaccurate Dilutions | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Careful Serial Dilutions: Perform serial dilutions with care to ensure accurate final concentrations of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[3] HPGDS is a key enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[6][7] By blocking the catalytic activity of HPGDS, the inhibitor reduces the production of PGD2.[4][6]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound should be dissolved in anhydrous, high-purity DMSO to create a stock solution.[5] The solid compound should be stored at -20°C. Stock solutions should be aliquoted and stored at -80°C or -20°C to maintain stability and avoid repeated freeze-thaw cycles.[4]
Q3: Is this compound selective? What are its off-target effects?
A3: this compound is highly selective for HPGDS. It does not significantly inhibit other key enzymes in the prostanoid synthesis pathway, such as lipocalin-type PGD synthase (L-PGDS), microsomal prostaglandin E synthase (mPGES), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX), at concentrations where it potently inhibits HPGDS.[3][8] While off-target effects are minimal, it is always advisable in novel experimental systems to perform control experiments, such as using a structurally different HPGDS inhibitor, to confirm that the observed phenotype is due to HPGDS inhibition.[8]
Q4: How can I measure the activity of this compound in my cellular assay?
A4: The most common method is to measure the level of prostaglandin D2 (PGD2), the downstream product of HPGDS, in the cell culture supernatant.[1] This is typically achieved by stimulating the cells to produce prostaglandins (B1171923) and then quantifying the PGD2 concentration using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.[1][6] A reduction in PGD2 levels in the presence of this compound indicates its inhibitory activity.[1]
Experimental Protocols
Protocol 1: Cellular Assay for this compound Potency in KU812 Cells
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on PGD2 production in the KU812 human basophilic leukemia cell line.[6]
Materials:
-
KU812 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187
-
PGD2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final concentrations should span the expected IC50 (e.g., from 1 nM to 1 µM). Include a DMSO vehicle control, ensuring the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).[1][6]
-
Inhibitor Pre-treatment: Carefully remove the culture medium from the wells and add 90 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.[6]
-
Cell Stimulation: Prepare a stock solution of the stimulant (e.g., 10X PMA/A23187). Add 10 µL of the stimulant to each well to induce PGD2 production.[6]
-
Incubation: Incubate the plate for a specified duration (e.g., 2-4 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for PGD2 analysis.[6]
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.[6]
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation [mdpi.com]
- 8. benchchem.com [benchchem.com]
potential off-target effects of HPGDS inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HPGDS inhibitor 1. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). It has been shown to have an IC50 of 0.6 nM in enzymatic assays and 32 nM in cellular assays.[1][2] The inhibitor has demonstrated equal potency against HPGDS from human, rat, dog, and sheep.[1][2] Importantly, it does not inhibit human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX, indicating a high degree of selectivity within the arachidonic acid pathway.[1][2]
Q2: I'm observing significant cell death in my cultures after treatment with this compound. Is this expected?
A2: While this compound is designed to be selective, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity.[3] It is also important to consider the toxicity of the solvent (e.g., DMSO) used to dissolve the inhibitor.[3] We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[3]
Q3: I am not observing the expected phenotype after inhibiting HPGDS. What are the possible reasons?
A3: There are several potential reasons for a lack of efficacy. These include issues with the compound itself, the experimental setup, or the biological system. The inhibitor may have degraded, so it's important to ensure proper storage and handling.[3] The compound may not be sufficiently cell-permeable in your specific cell type, or the timing and duration of the treatment may need to be optimized.[3] Additionally, the biological pathway you are studying may have compensatory mechanisms that bypass the effect of HPGDS inhibition.
Q4: How can I test for potential off-target effects of this compound in my experimental system?
A4: A multi-faceted approach is recommended to assess off-target effects. This can include in vitro kinase profiling against a broad panel of kinases, as this is a common off-target for small molecule inhibitors.[4] Cellular thermal shift assays (CETSA) can be used to assess target engagement and identify off-target binding in a cellular context. Furthermore, chemical proteomics approaches can provide an unbiased view of the inhibitor's interactions with the entire proteome.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
If you are observing high levels of cell death, follow these troubleshooting steps:
-
Verify Inhibitor Concentration: Perform a dose-response experiment to determine the IC50 for HPGDS inhibition in your cell line and a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the inhibitor becomes toxic.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).[3] Run a vehicle-only control.
-
Check for Compound Degradation: Ensure the inhibitor has been stored correctly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment.
-
Reduce Exposure Time: Determine the minimum incubation time required to achieve the desired level of HPGDS inhibition.[3]
Issue 2: Lack of Efficacy
If you are not observing the expected biological effect, consider the following:
-
Confirm Compound Activity: Before use in complex cellular assays, confirm the activity of your batch of this compound in a cell-free enzymatic assay.
-
Assess Cell Permeability: If the inhibitor is not cell-permeable in your system, you will not see an effect in cellular assays. This can be assessed indirectly by comparing IC50 values from enzymatic and cellular assays, or more directly using methods like mass spectrometry on cell lysates.
-
Optimize Treatment Conditions: The timing of inhibitor addition relative to your experimental stimulus is crucial. Optimize the pre-incubation time and the duration of treatment.
-
Investigate Biological Compensation: Consider the possibility of alternative pathways that may compensate for the loss of HPGDS activity in your system.
Data Presentation
Table 1: On-Target and Known Off-Target Activity of this compound
| Target | Assay Type | Species | IC50 | Reference |
| HPGDS | Enzymatic | Human, Rat, Dog, Sheep | 0.5-2.3 nM | [1][2] |
| HPGDS | Cellular | Human | 32 nM | [1][2] |
| L-PGDS | Not specified | Human | No inhibition | [1][2] |
| mPGES | Not specified | Not specified | No inhibition | [1][2] |
| COX-1 | Not specified | Not specified | No inhibition | [1][2] |
| COX-2 | Not specified | Not specified | No inhibition | [1][2] |
| 5-LOX | Not specified | Not specified | No inhibition | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a general method for in vitro kinase profiling to identify potential off-target kinase interactions.
Materials:
-
A panel of purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP or an ADP-Glo™ Kinase Assay kit.
-
Microplates (96-well or 384-well).
-
Scintillation counter or luminometer.
Procedure:
-
Prepare serial dilutions of this compound. A common starting concentration for screening is 10 µM.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated wells.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate to allow for inhibitor binding.[4]
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (radiolabeled or unlabeled, depending on the detection method).[4]
-
Allow the reaction to proceed for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring with a scintillation counter.[4] For ADP-Glo™, follow the manufacturer's protocol to measure luminescence.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control and determine the IC50 value for any inhibited kinases.[4]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxicity of this compound.
Materials:
-
Your cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and an untreated control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: Simplified signaling pathway of PGD2 production and the action of this compound.
Caption: A workflow for troubleshooting common issues with this compound.
Caption: Logical relationships between on-target and potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
stability and degradation of HPGDS inhibitor 1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of HPGDS inhibitor 1 in solution.
FAQs
Q1: What is this compound, and why is there confusion about its identity?
A1: this compound is a potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS), an enzyme crucial in the inflammatory cascade.[1][2] It's important for researchers to be aware that the designation "this compound" has been used for at least two distinct compounds, which can lead to confusion. Always verify the specific inhibitor you are using by its Chemical Abstracts Service (CAS) number.
This guide will address stability and handling for both, but it is critical to confirm which compound you are working with.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the stability and activity of this compound. Storage conditions differ for the powdered form and solutions.
| Form | Storage Temperature | Duration |
| Solid/Powder | -20°C | ≥ 4 years[3] |
| In Solvent (DMSO) | -80°C | 2 years[4] |
| -20°C | 1 year[4] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several steps to troubleshoot this:
-
Check Final DMSO Concentration : Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Ensure your final DMSO concentration is sufficient to maintain solubility but not harm your cells. Ideally, keep the final DMSO concentration below 0.1%.[10]
-
Perform Serial Dilutions : Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) culture media.[10] Add the compound dropwise while gently vortexing the media.
-
Use an Intermediate Dilution Step : First, create an intermediate dilution of your concentrated DMSO stock into a smaller volume of your aqueous buffer. Then, use this intermediate dilution to prepare your final working concentration.
-
Lower the Final Inhibitor Concentration : Your desired experimental concentration may exceed the inhibitor's solubility limit in the final aqueous medium. Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation.
Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A4: To confirm degradation, you can perform a time-course experiment. Measure the activity or concentration of your inhibitor at different time points after its addition to the assay medium. A decrease in activity or the appearance of new peaks on an HPLC chromatogram over time can indicate instability. For a detailed analysis, a stability-indicating HPLC method should be developed.
Q5: Can freeze-thaw cycles affect the stability of my inhibitor in DMSO?
A5: Yes, repeated freeze-thaw cycles can degrade the inhibitor. DMSO is also hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened. This absorbed water can lead to hydrolysis of the compound or cause it to precipitate out of solution. It is best practice to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh dilutions from a properly stored stock solution for each experiment. Confirm the age and storage conditions of your stock. |
| Inhibitor Precipitation | Visually inspect your final working solution for any precipitate. If observed, follow the steps in FAQ #3 to optimize solubility. |
| Incorrect Inhibitor Identity | Verify the CAS number of your inhibitor to ensure you are using the correct compound and referencing the appropriate literature and technical data. |
| Target Protein (HPGDS) Instability | In cell-based assays, the HPGDS enzyme itself may be unstable under certain conditions. For example, elevated intracellular calcium can lead to rapid degradation of HPGDS via the proteasome.[11] Run a control to assess HPGDS protein levels under your experimental conditions. |
Issue 2: Clogged HPLC Column During Analysis
| Possible Cause | Troubleshooting Step |
| Sample Precipitation | The inhibitor may have precipitated in the mobile phase or upon injection. Ensure the sample is fully dissolved in the initial mobile phase conditions. You may need to adjust the starting percentage of the organic solvent. |
| Strongly Adsorbed Contaminants | Degradation products or impurities in the sample may be strongly adsorbing to the column head. Use a guard column to protect your analytical column.[12] |
| Particulates in the Sample | Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (CAS 1033836-12-2, MW: 381.37 g/mol ) or hPGDS-IN-1 (CAS 1234708-04-3, MW: 416.43 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Sonicator bath
Procedure:
-
Equilibrate the inhibitor vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a desired amount of the inhibitor powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
For CAS 1033836-12-2: Volume (µL) = (Mass (mg) / 381.37 g/mol ) * 100,000
-
For CAS 1234708-04-3: Volume (µL) = (Mass (mg) / 416.43 g/mol ) * 100,000
-
-
Add the calculated volume of DMSO to the vial containing the inhibitor powder.
-
Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied.[13]
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.
Procedure:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water).[14]
-
Expose aliquots of the stock solution to the following stress conditions as recommended by ICH guidelines[15][16]:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at room temperature.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose a solution to UV light.
-
-
Take samples at various time points (e.g., 2, 6, 12, 24, 48 hours).[15]
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to quantify the remaining parent compound and detect any degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products and any process impurities.
General Approach:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.
-
-
Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[18]
Visualizations
Caption: The HPGDS-mediated PGD2 synthesis and signaling pathway.
Caption: Experimental workflow for assessing inhibitor stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. This compound |CAS:1033836-12-2 Probechem Biochemicals [probechem.com]
- 7. hPGDS-IN-1 |CAS:1234708-04-3 Probechem Biochemicals [probechem.com]
- 8. targetmol.com [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
minimizing freeze-thaw cycles for HPGDS inhibitor 1 aliquots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing freeze-thaw cycles for HPGDS inhibitor 1 aliquots, ensuring the integrity and activity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the powdered form of the inhibitor is stable for up to 3 years at -20°C.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]
Q2: Why is it important to minimize freeze-thaw cycles for this compound aliquots?
A2: Repeated freeze-thaw cycles can lead to the degradation of small molecule inhibitors.[1] This can result in a decrease in the inhibitor's potency and lead to inaccurate and irreproducible experimental results. Aliquoting the stock solution into single-use volumes is strongly recommended to prevent degradation from repeated temperature fluctuations.[1][3]
Q3: How many times can I safely freeze and thaw my this compound stock solution?
Q4: What is the best solvent to use for dissolving this compound?
A4: this compound is soluble in DMSO.[1][7] It is crucial to use a fresh, unopened vial of high-purity, anhydrous DMSO to prepare your stock solution, as DMSO is hygroscopic and absorbed water can impact the solubility and stability of the compound.[1][6]
Q5: My this compound has precipitated out of solution. What should I do?
A5: Precipitation can occur if the inhibitor is not fully dissolved or if it comes out of solution upon storage or dilution. Visually inspect your stock solution for any precipitate. If precipitation is observed, gentle warming to no higher than 50°C and ultrasonication can be used to aid in redissolving the compound.[6] Always ensure the inhibitor is fully dissolved before use.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of the inhibitor due to multiple freeze-thaw cycles. | Prepare single-use aliquots of the this compound stock solution. Discard any unused portion of a thawed aliquot.[1] |
| Improper storage of the stock solution. | Ensure stock solutions are stored at the recommended temperatures (-20°C for up to 1 year, or -80°C for up to 2 years).[1][2] | |
| Reduced inhibitor activity | Compound degradation. | Use a fresh vial of the inhibitor to prepare a new stock solution, ensuring to follow proper aliquoting procedures. |
| Incomplete solubilization. | Ensure the inhibitor is completely dissolved in fresh, high-purity DMSO. Use of ultrasonication is recommended.[1][6] | |
| Precipitate formation in stock or working solutions | Poor solubility or compound coming out of solution. | Visually inspect for precipitate. Gentle warming and sonication can be used to redissolve. When making working solutions, make initial serial dilutions in DMSO before adding to aqueous buffers.[1] |
Data Summary
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 3 years | [1][7] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1][2] |
Experimental Protocols
Protocol for Aliquoting this compound
This protocol outlines the best practices for preparing and storing single-use aliquots of this compound to minimize degradation from freeze-thaw cycles.
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using a sterile, calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly to ensure the inhibitor is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[6]
-
-
Aliquoting:
-
Once the inhibitor is fully dissolved, immediately proceed to aliquot the stock solution.
-
Dispense small, single-use volumes (e.g., 5-20 µL) into sterile, low-retention microcentrifuge tubes. The volume of the aliquots should be based on the amount typically needed for a single experiment.
-
Clearly label each aliquot with the inhibitor name, concentration, and date of preparation.
-
-
Storage:
-
Use of Aliquots:
-
When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature.
-
Once thawed, vortex the aliquot briefly before use.
-
Crucially, any unused portion of the thawed aliquot should be discarded and not refrozen.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
addressing precipitation of HPGDS inhibitor 1 in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the precipitation of HPGDS Inhibitor 1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound, like many potent small molecule inhibitors, is a hydrophobic (lipophilic) compound with low aqueous solubility.[1] Precipitation commonly occurs due to a rapid solvent shift. When a concentrated stock solution, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the inhibitor's local environment changes dramatically from organic to aqueous.[1][2] If the final concentration in the aqueous buffer exceeds the inhibitor's solubility limit, it will "crash out" of the solution and form a precipitate.[2]
Q2: What is the recommended solvent for creating a stock solution?
A2: Anhydrous, high-purity DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] Water is a preferred solvent for many biological experiments, but numerous organic compounds are insoluble or unstable in it. It is crucial to use a fresh stock of DMSO to avoid moisture, which can accelerate compound degradation.
Q3: How can I prevent the inhibitor from precipitating during dilution into my aqueous experimental medium?
A3: The most effective method is to perform a stepwise or serial dilution. Instead of adding the highly concentrated DMSO stock directly to the aqueous medium, first create intermediate dilutions of the stock in pure DMSO.[3] Then, add a small volume of the final, less-concentrated DMSO solution to your pre-warmed aqueous buffer while mixing vigorously to ensure rapid and uniform dispersion.[2][3] This gradual reduction in concentration helps keep the inhibitor in solution.[3]
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxic effects.[2] Some robust cell lines may tolerate up to 0.5%.[1] However, it is critical to always include a vehicle control in your experiments with the same final concentration of DMSO to account for any potential solvent effects.
Q5: My solution was initially clear, but a precipitate formed over time. What could be the cause?
A5: This can be due to several factors. The compound may be slowly crashing out of a supersaturated solution.[3] Other potential causes include temperature fluctuations, as solubility is often temperature-dependent, or prolonged storage in an aqueous solution where the inhibitor may have lower stability.[3][4] It is always recommended to prepare aqueous working solutions fresh for each experiment.[3]
Q6: What should I do if I see a precipitate in my solution?
A6: If you observe precipitation, you can try gentle warming (e.g., to 37°C) or brief sonication in a water bath sonicator to help redissolve the compound.[2] However, be cautious, as prolonged heat can degrade some compounds.[2] If precipitation persists, the most reliable approach is to remake the solution, ensuring a lower final concentration of the inhibitor or a more optimized dilution protocol. Using a precipitated solution is not recommended as the effective concentration will be unknown and lower than intended, leading to inconsistent and unreliable results.[3]
Q7: How does pH affect the solubility of this compound?
A7: The solubility of ionizable compounds is highly dependent on pH.[5] Weakly acidic compounds are more soluble at a pH above their pKa (in their ionized form), while weakly basic compounds are more soluble at a pH below their pKa.[2][5] If this compound has ionizable groups, adjusting the pH of your aqueous buffer may significantly improve its solubility.[2]
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | ~381.4 g/mol | [6] |
| IC₅₀ (Enzyme Assay) | 0.6 nM | [6] |
| IC₅₀ (Cellular Assay) | 32 nM | [6] |
| Aqueous Solubility | Poor | [7][8] |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL | In 10% DMSO, 90% Corn Oil[6] |
Table 2: Recommended Solvent Concentrations for In Vitro Assays
| Solvent Component | Stock Solution | Intermediate Dilution | Final Working Solution | Notes |
| H-PGDS Inhibitor 1 | 10-50 mM | 100 µM - 1 mM | 1 nM - 10 µM | Final concentration depends on experimental needs and IC₅₀. |
| DMSO | 100% | 100% | ≤ 0.1% | Most cell lines tolerate up to 0.1%. A vehicle control is essential.[2] |
| Aqueous Buffer/Medium | 0% | 0% | ≥ 99.9% | Should be pre-warmed to 37°C before adding the inhibitor.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound (powder, MW ~381.4 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance and vortex mixer
Procedure:
-
Accurately weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO. To make a 10 mM solution from 1 mg of powder with a MW of 381.4 g/mol : Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.010 mol/L * 381.4 g/mol )) * 1,000,000 µL/L ≈ 262.2 µL
-
Add 262.2 µL of anhydrous DMSO to the microcentrifuge tube containing the inhibitor.[2]
-
Vortex the solution thoroughly for 1-2 minutes until the compound is fully dissolved. If needed, brief sonication in a water bath can be applied to aid dissolution.[2]
-
Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of a 1 µM Working Solution in Aqueous Medium
Objective: To prepare a final working solution of this compound in an aqueous medium (e.g., cell culture medium) with a final DMSO concentration of ≤ 0.1%, avoiding precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in pure DMSO. For example, add 2 µL of the 10 mM stock to 18 µL of DMSO. Vortex gently to mix. This step is crucial to prevent localized high concentrations when adding to the aqueous medium.[3]
-
Prepare Final Working Solution: Add the intermediate dilution to the pre-warmed aqueous medium at a 1:1000 ratio. For example, to make 1 mL of a 1 µM final solution, add 1 µL of the 1 mM intermediate stock into 1 mL of the pre-warmed medium.[3]
-
Mix Immediately: Immediately after adding the DMSO solution to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion. This helps prevent the inhibitor from crashing out of solution.[2]
-
Use Freshly: Use the final working solution on the same day it is prepared for best results.[3]
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Simplified HPGDS signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bioavailability of HPGDS Inhibitor 1 Formulations
Welcome to the technical support center for HPGDS Inhibitor 1 formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound often low?
A1: this compound, like many kinase inhibitors, is a lipophilic molecule with poor aqueous solubility. This low solubility limits its dissolution in the gastrointestinal (GI) tract, which is a critical step for absorption into the bloodstream.[1][2][3][4][5] Factors such as a high melting point and a tendency to exist in a stable crystalline form can further hinder dissolution.[6][7]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main goal is to enhance the solubility and dissolution rate of the inhibitor in the GI fluids. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) can improve the dissolution rate.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution.[6][7][9][10]
-
Lipid-Based Formulations: Formulating the inhibitor in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[1][3][11][12][13][14][15]
-
Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[16][17][18][19][20]
Q3: How do I choose the best formulation strategy for this compound?
A3: The choice of formulation depends on the specific physicochemical properties of this compound, the desired dosage form, and the available manufacturing capabilities. A systematic approach involving pre-formulation screening of solubility in various excipients is recommended. It is often beneficial to compare the in vivo performance of different formulation types (e.g., an ASD vs. a SEDDS) in a relevant animal model, such as the rat.[21][22][23]
Q4: What is a good starting point for developing an oral formulation for a new HPGDS inhibitor?
A4: A good starting point is to determine the Biopharmaceutics Classification System (BCS) class of the inhibitor. Given its likely low solubility and potentially good permeability, it may fall into BCS Class II. For these compounds, enhancing the dissolution rate is key. Simple formulations, such as a suspension in a vehicle containing a wetting agent, should be tested first to establish a baseline. Subsequently, more advanced formulations like ASDs or SEDDS can be explored to achieve significant bioavailability enhancement.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure with a Crystalline Suspension
| Potential Cause | Troubleshooting Recommendation |
| Poor Wettability | Incorporate a surfactant or wetting agent (e.g., Tween 80, SLS) into the suspension vehicle to improve the dispersion of the drug particles. |
| Limited Dissolution Rate | Reduce the particle size of the drug substance through micronization or nanomilling to increase the surface area available for dissolution.[8] |
| Precipitation in the GI Tract | The drug may dissolve in the stomach's acidic environment and then precipitate in the more neutral pH of the intestine. Consider formulations that maintain supersaturation, such as amorphous solid dispersions with precipitation inhibitors (e.g., HPMCAS).[7][10] |
| Food Effects | The presence of food can significantly alter the GI environment and affect drug absorption. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. Lipid-based formulations can sometimes mitigate food effects.[3] |
Issue 2: Difficulty in Preparing a Stable Amorphous Solid Dispersion (ASD)
| Potential Cause | Troubleshooting Recommendation |
| Recrystallization During Preparation or Storage | Ensure the drug and polymer are miscible. Screen different polymers (e.g., HPMCAS, PVPVA, Soluplus®) and drug loading levels.[6][9] Use manufacturing processes like spray drying or hot-melt extrusion that allow for rapid solvent removal or cooling to trap the drug in an amorphous state.[7] |
| Phase Separation | The drug and polymer may not be fully miscible at the desired drug loading. Reduce the drug loading or select a polymer with better interaction with the drug molecule. |
| Poor In Vitro Dissolution | The polymer may not be releasing the drug effectively. Select a polymer with appropriate solubility characteristics for the GI tract. For example, HPMCAS has different grades that dissolve at different pH values.[7] |
Issue 3: Physical Instability of a Lipid-Based Formulation (SEDDS)
| Potential Cause | Troubleshooting Recommendation |
| Drug Precipitation | The drug may not be sufficiently soluble in the lipid/surfactant mixture. Screen a wider range of oils, surfactants, and co-solvents to find a system with higher solubilizing capacity.[12][13] |
| Poor Self-Emulsification | The ratio of oil, surfactant, and co-solvent may not be optimal. Construct a pseudo-ternary phase diagram to identify the optimal ratios for forming a stable microemulsion upon dilution with an aqueous phase.[13] |
| In vivo Performance Does Not Correlate with In Vitro Appearance | The formulation may be digested by lipases in the GI tract, leading to drug precipitation. In vitro lipolysis models can be used to predict the in vivo performance of lipid-based formulations. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for a representative orally active HPGDS inhibitor, demonstrating the successful improvement of oral bioavailability.
| Compound | Formulation | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (ng/mL) | AUC (µg*h/mL) | Animal Model | Citation |
| HPGDS Inhibitor (Compound 8) | Not specified | 1 | Oral | 76 | - | 1.9 | Rat | [2] |
| HPGDS Inhibitor (Thiazole 1) | Not specified | - | Oral | 20 | - | - | - | [2] |
| HQL-79 | Not specified | 30 | Oral | - | - | - | Mouse | [24] |
| Telmisartan (Model BCS Class II Drug) | Amorphous Solid Dispersion | 10 | Oral | - | 1957.27 ± 244.72 | 3425.42 ± 1553.04 | Rat | [25] |
| Griseofulvin (Model BCS Class II Drug) | Amorphous Solid Dispersion | - | Oral | Comparable exposure across different ASD manufacturing methods | - | - | - | [6] |
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of a Micronized Suspension
Objective: To establish a baseline oral bioavailability for this compound.
Methodology:
-
Micronization: Reduce the particle size of this compound to a D90 of < 10 µm using a jet mill or other suitable micronization technique.
-
Vehicle Preparation: Prepare a suspension vehicle consisting of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (w/v) Tween 80 in deionized water.
-
Formulation: Suspend the micronized this compound in the vehicle to achieve the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in rats with a 10 mL/kg dosing volume).
-
In Vivo Study:
-
Use male Sprague-Dawley rats with jugular vein cannulas for blood sampling.[21][22]
-
Fast the animals overnight prior to dosing.
-
Administer the formulation via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[21]
-
For determination of absolute bioavailability, administer an intravenous dose (e.g., 1 mg/kg) of this compound dissolved in a suitable solvent (e.g., 20% DMSO in saline) to a separate group of rats.
-
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate oral bioavailability (F%) as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: Development of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To improve the oral bioavailability of this compound by formulating it as an ASD.
Methodology:
-
Polymer and Solvent Selection:
-
Screen the solubility of this compound in various polymers (e.g., HPMCAS-L, HPMCAS-M, HPMCAS-H, PVPVA 64) and solvents (e.g., acetone, methanol, dichloromethane).
-
Select a polymer and solvent system in which both the drug and polymer are soluble.
-
-
Spray Drying:
-
Dissolve this compound and the selected polymer (e.g., HPMCAS-M) in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, atomization pressure, feed rate).
-
-
Characterization:
-
Confirm the amorphous nature of the spray-dried dispersion using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess the drug release profile.
-
-
In Vivo Evaluation:
-
Suspend the spray-dried ASD powder in a suitable vehicle (e.g., 0.5% HPMC in water) and administer it to rats as described in Protocol 1.
-
Compare the resulting pharmacokinetic profile to that of the micronized suspension to determine the improvement in bioavailability.
-
Visualizations
Caption: HPGDS signaling pathway and the action of this compound.
Caption: Experimental workflow for improving oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 6. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. "The Prediction of Amorphous Solid Dispersion Performance in Vivo From " by Venecia Rochelle Wilson [docs.lib.purdue.edu]
- 11. Pharmaceutics | Special Issue : Self-Emulsifying Drug Delivery System [mdpi.com]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nanodrugs: pharmacokinetics and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, Pharmacodynamics and Toxicology of Theranostic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
HPGDS Inhibitor 1: A Comprehensive Selectivity Profile Against Prostanoid Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the selectivity profile of HPGDS inhibitor 1 against other key prostanoid synthases. The information presented is supported by experimental data to offer an objective assessment of the inhibitor's performance and aid in its application for research and development.
Unprecedented Selectivity for Hematopoietic Prostaglandin (B15479496) D Synthase
This compound, also known as compound 8, has demonstrated remarkable potency and selectivity for hematopoietic prostaglandin D synthase (HPGDS)[1]. This enzyme is a crucial player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses[1]. The high selectivity of this compound minimizes the potential for off-target effects, making it an invaluable tool for investigating the specific role of PGD2 in various physiological and pathological processes[1].
Quantitative Comparison of Inhibitor Potency
Experimental data from enzymatic and cellular assays highlight the exceptional selectivity of this compound. The half-maximal inhibitory concentration (IC50) values reveal a significant disparity in its activity against HPGDS compared to other prostanoid synthases.
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. HPGDS) |
| Hematopoietic Prostaglandin D Synthase (HPGDS) | 0.5 - 2.3 (enzymatic assay) [1] | - |
| 32 (cellular assay) [1] | ||
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000[1] | >4,300 - 20,000[1] |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000[1] | >4,300 - 20,000[1] |
| Cyclooxygenase-1 (COX-1) | >10,000[1] | >4,300 - 20,000[1] |
| Cyclooxygenase-2 (COX-2) | >10,000[1] | >4,300 - 20,000[1] |
| 5-Lipoxygenase (5-LOX) | >10,000[1] | >4,300 - 20,000[1] |
Note: While specific IC50 values for isoforms of mPGES (mPGES-1, mPGES-2, cPGES), Thromboxane Synthase (TXAS), and Prostacyclin Synthase (PGIS) for this compound are not detailed in the available literature, the broad-spectrum analysis consistently shows negligible inhibition of other prostanoid pathway enzymes at high concentrations.
Visualizing the Prostanoid Synthesis Pathway and Inhibitor Action
The following diagram illustrates the central role of HPGDS in the prostanoid synthesis pathway and the specific point of inhibition by this compound.
Caption: Prostanoid synthesis pathway and the selective inhibition of HPGDS.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust and precise experimental methodologies. The following are detailed protocols for the key assays cited.
Recombinant Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound by directly measuring its ability to inhibit the enzymatic activity of a specific recombinant prostanoid synthase.
Objective: To determine the IC50 value of this compound against various prostanoid synthases.
Methodology:
-
Reagent Preparation: All reagents, including the specific recombinant human enzyme (e.g., HPGDS, L-PGDS, mPGES, COX-1, COX-2), are prepared in a suitable assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).
-
Compound Dispensing: A serial dilution of this compound is prepared and dispensed into a 96-well microplate.
-
Enzyme Addition: A solution containing the specific recombinant enzyme and any necessary cofactors (e.g., glutathione (B108866) for HPGDS) is added to each well.
-
Pre-incubation: The plate is pre-incubated for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution, such as ferric chloride.
-
Product Quantification: The concentration of the specific prostaglandin product (e.g., PGD2, PGE2) is quantified using a competitive Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Caption: General workflow for the recombinant enzyme inhibition assay.
Cellular Assay for Prostanoid Production
This assay assesses the ability of a compound to inhibit the production of a specific prostanoid in a cellular context, providing insights into its cell permeability and activity in a more complex biological environment.
Objective: To determine the cellular IC50 of this compound for PGD2 production.
Methodology:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the target prostanoid synthase (e.g., mast cells for HPGDS) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere or stabilize.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: Prostanoid production is stimulated using an appropriate agonist (e.g., an allergen for mast cells).
-
Incubation: The cells are incubated for a specific time to allow for prostanoid synthesis and release into the supernatant.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Product Quantification: The concentration of the prostanoid of interest in the supernatant is measured using EIA or LC-MS.
-
Data Analysis: The percentage of inhibition of prostanoid production is calculated for each inhibitor concentration relative to a stimulated vehicle control, and the IC50 value is determined.
Conclusion
The extensive body of evidence from in vitro enzymatic and cellular assays unequivocally demonstrates that this compound is a highly potent and exceptionally selective inhibitor of hematopoietic prostaglandin D synthase. Its negligible activity against other key prostanoid synthases, even at high concentrations, underscores its value as a precise pharmacological tool for dissecting the roles of HPGDS and PGD2 in health and disease. This high degree of selectivity makes this compound a promising candidate for the development of targeted therapies for inflammatory and allergic conditions, with a reduced likelihood of off-target side effects.
References
A Comparative Guide to HPGDS Inhibitor 1 and hPGDS-IN-1 (SAR191801) for Researchers
For scientists and professionals engaged in drug development, particularly in the fields of inflammation and allergy research, hematopoietic prostaglandin (B15479496) D synthase (HPGDS) has emerged as a critical therapeutic target. This guide provides an objective comparison of two prominently cited inhibitors of this enzyme: HPGDS inhibitor 1 and hPGDS-IN-1 (SAR191801). It is important to note that published research and commercial listings often use these names, along with the designation "compound 8," to refer to the same chemical entity. This guide will synthesize the available data for this compound, presenting its performance metrics, and detailing the experimental protocols used for its evaluation.
Data Presentation: A Quantitative Comparison
The in vitro and in vivo efficacy of the HPGDS inhibitor, referred to across literature as this compound, hPGDS-IN-1, or compound 8, has been characterized through various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Inhibitor Name(s) | Assay Type | Target Species | IC50 | Selectivity Profile | Reference(s) |
| This compound | Enzyme Assay | Human, Rat, Dog, Sheep | 0.5-2.3 nM | Highly selective; does not inhibit human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX (IC50 > 10,000 nM) | [1][2] |
| This compound | Cellular Assay | Not Specified | 32 nM | - | [1][2] |
| hPGDS-IN-1 (SAR191801) | Fluorescence Polarization or EIA Assay | Not Specified | 12 nM | - | [3][4] |
| SAR-191801 | H-PGDS Inhibition Assay | Human | 9 nM | - | [5] |
| SAR-191801 | H-PGDS Inhibition Assay | Rat | 10 nM | - | [5] |
| SAR-191801 | H-PGDS Inhibition Assay | Mouse | 18 nM | - | [5] |
Note: The variation in reported IC50 values (e.g., 0.6 nM vs. 12 nM) may be attributable to the different assay methodologies employed (direct enzymatic activity measurement versus fluorescence polarization-based competitive binding assays).
Table 2: Pharmacokinetic Properties in Rats
| Inhibitor Name(s) | Parameter | Value | Route of Administration | Reference(s) |
| This compound (compound 8) | Bioavailability (BA) | 76% | Oral (1 mg/kg) | [1] |
| This compound (compound 8) | Half-life (T1/2) | 4.1 hours | Oral (1 mg/kg) | [1] |
| SAR-191801 | Bioavailability (BA) | 84% | Oral | [5] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the inhibitor's mechanism of action and the methods used for its evaluation, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in the evaluation of this compound / hPGDS-IN-1.
Recombinant hPGDS Enzyme Inhibition Assay
This assay quantifies the in vitro potency of a compound by directly measuring its ability to inhibit the enzymatic activity of recombinant HPGDS.
Materials:
-
Recombinant human HPGDS
-
Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.0, containing 1 mM EDTA)
-
Glutathione (GSH, cofactor)
-
Prostaglandin H2 (PGH2, substrate)
-
Test inhibitor (this compound / hPGDS-IN-1)
-
Quenching solution (e.g., ferric chloride)
-
96-well microplate
-
PGD2 Enzyme Immunoassay (EIA) kit
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant HPGDS enzyme, and GSH.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[2]
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature.[2]
-
Terminate the reaction by adding the quenching solution.
-
Quantify the amount of PGD2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PGD2 Production Assay
This assay provides a more physiologically relevant measure of inhibitor potency by assessing its effect on PGD2 production within a cellular context.
Materials:
-
A suitable cell line expressing HPGDS (e.g., KU812 human basophilic leukemia cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (this compound / hPGDS-IN-1)
-
Cell stimulant (e.g., calcium ionophore A23187 and phorbol (B1677699) 12-myristate 13-acetate (PMA))
-
96-well cell culture plate
-
PGD2 Enzyme Immunoassay (EIA) kit
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified duration (e.g., 1 hour).[2]
-
Stimulate the cells with a suitable agent (e.g., PMA and A23187) to induce PGD2 production.[2]
-
After a defined incubation period, collect the cell culture supernatant.[2]
-
Measure the concentration of PGD2 in the supernatant using a specific EIA kit.[2]
-
Determine the cellular IC50 value by plotting the percentage of PGD2 inhibition against the inhibitor concentration.
Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of the inhibitor in an animal model.
Procedure:
-
Administer the test inhibitor to rats via a specific route (e.g., oral gavage) at a defined dose (e.g., 1 mg/kg).[1]
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including bioavailability (BA) and half-life (T1/2), using appropriate software.
References
HPGDS Inhibitor 1: A Comparative Analysis of Cross-Reactivity Against COX-1 and COX-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) Inhibitor 1 against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), supported by experimental data and detailed methodologies.
HPGDS Inhibitor 1 is a potent and selective inhibitor of HPGDS, an enzyme crucial for the production of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses.[1][2] Understanding the selectivity of this inhibitor is paramount for its development as a therapeutic agent, as off-target effects on related enzymes like COX-1 and COX-2 could lead to undesirable side effects. This guide summarizes the available data on the cross-reactivity of this compound and provides the experimental context for these findings.
Quantitative Comparison of Inhibitor Potency
Experimental data clearly demonstrates the high selectivity of this compound. The half-maximal inhibitory concentration (IC50) values, which measure the potency of an inhibitor, reveal a significant disparity in its activity against HPGDS versus COX-1 and COX-2.
| Target Enzyme | This compound IC50 (nM) | Reference(s) |
| Hematopoietic Prostaglandin D Synthase (HPGDS) | 0.6 - 2.3 (enzymatic assay) | [1][3][4] |
| 32 (cellular assay) | [1][5] | |
| Cyclooxygenase-1 (COX-1) | > 10,000 | [1][3][4][6] |
| Cyclooxygenase-2 (COX-2) | > 10,000 | [1][3][4][6] |
The data unequivocally shows that this compound is a highly potent inhibitor of HPGDS, with IC50 values in the low nanomolar range in enzymatic assays and the double-digit nanomolar range in cellular assays.[1][4][5] In contrast, its inhibitory activity against both COX-1 and COX-2 is negligible, with IC50 values exceeding 10,000 nM.[1][3][4][6] This vast difference underscores the exceptional selectivity of this compound, indicating a minimal likelihood of off-target inhibition of the COX enzymes at therapeutic concentrations.
Signaling Pathways
To understand the significance of this selectivity, it is essential to consider the roles of HPGDS and COX enzymes in the broader arachidonic acid cascade.
Caption: Simplified Prostanoid Biosynthesis Pathway.
Both HPGDS and the COX enzymes utilize metabolites of arachidonic acid.[7][8] Cyclooxygenases (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[8] PGH2 then serves as a substrate for various terminal synthases. HPGDS specifically isomerizes PGH2 to PGD2.[2][9] Other synthases convert PGH2 to other prostanoids like PGE2, PGF2α, PGI2, and thromboxane (B8750289) A2 (TXA2).[8] The high selectivity of this compound ensures that it specifically blocks the PGD2 production pathway without affecting the synthesis of other important prostanoids mediated by the COX enzymes.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust and precise experimental methodologies. Below are outlines of the typical assays used to evaluate the inhibitory activity of compounds against HPGDS, COX-1, and COX-2.
HPGDS Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HPGDS.
Caption: Workflow for HPGDS Enzyme Inhibition Assay.
Detailed Methodology:
-
Reagent Preparation: Prepare a suitable assay buffer (e.g., potassium phosphate (B84403) buffer). Create a serial dilution of this compound.
-
Enzyme and Cofactor Addition: Add a fixed concentration of purified recombinant HPGDS enzyme and its cofactor, glutathione (B108866) (GSH), to the wells of a microplate containing the inhibitor dilutions.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction, typically by adding a quenching solution.
-
Product Quantification: Measure the amount of PGD2 produced. This can be achieved using methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
COX-1 and COX-2 Inhibitor Screening Assay
These assays are used to determine the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
Caption: General Workflow for COX Inhibitor Screening Assay.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer and serial dilutions of the test compound (this compound).
-
Enzyme Addition: Add purified ovine COX-1 or human recombinant COX-2 enzyme and a heme cofactor to the reaction wells containing the inhibitor.
-
Reaction Initiation: Add the substrate, arachidonic acid, to start the reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Detection: The activity of the COX enzyme is typically measured via its peroxidase component. A colorimetric or fluorometric probe is used, which changes its optical properties upon reaction with the prostaglandin G2 (PGG2) intermediate produced by the COX enzyme.[10][11]
-
Measurement: A plate reader is used to measure the change in absorbance or fluorescence over time.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each inhibitor concentration is determined. The IC50 value is then calculated from the dose-response curve.
Conclusion
The available experimental data consistently demonstrates that this compound is a highly selective inhibitor of HPGDS with negligible cross-reactivity against COX-1 and COX-2. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects commonly associated with non-selective inhibitors of the arachidonic acid pathway, such as non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] The distinct inhibitory profile of this compound makes it a valuable tool for specifically investigating the role of PGD2 in various physiological and pathological processes and a promising lead for the development of targeted anti-inflammatory and anti-allergic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. This compound | CAS#:1033836-12-2 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mybiosource.com [mybiosource.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. uspharmacist.com [uspharmacist.com]
Validation of HPGDS Inhibitor 1: A Comparative Guide for a New Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) inhibitor, designated here as "HPGDS Inhibitor 1," against other known HPGDS inhibitors and alternative therapeutic strategies. The efficacy of these compounds is evaluated in the context of a new disease model, with supporting experimental data and detailed protocols to aid in the design and interpretation of future studies.
Introduction to HPGDS Inhibition
Hematopoietic prostaglandin D synthase (HPGDS) is the key enzyme responsible for the production of prostaglandin D2 (PGD2), a potent inflammatory mediator implicated in a variety of diseases, most notably allergic asthma and Duchenne muscular dystrophy (DMD).[1][2] PGD2 exerts its pro-inflammatory effects through two primary receptors: DP1 and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3] By catalyzing the isomerization of PGH2 to PGD2, HPGDS plays a critical role in the inflammatory cascade.[3] Inhibition of HPGDS, therefore, represents a targeted therapeutic approach to ameliorate inflammation by reducing the production of PGD2.
Comparative Efficacy of HPGDS Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other well-characterized HPGDS inhibitors.
In Vitro Potency and Selectivity
| Compound | Target | Species | IC50 | Ki | Notes |
| This compound | HPGDS | Human, Rat, Dog, Sheep | 0.5-2.3 nM (Enzyme Assay) | - | Selective against L-PGDS, mPGES, COX-1, COX-2, and 5-LOX.[4] |
| HPGDS | - | 32 nM (Cellular Assay) | - | Orally active.[4] | |
| HQL-79 | HPGDS | Human | 6 µM (Enzyme Assay) | 5 µM (vs PGH2), 3 µM (vs GSH) | Also a histamine (B1213489) H1 receptor antagonist.[3][5] |
| TAS-205 (Pizuglanstat) | HPGDS | - | - | - | Selective HPGDS inhibitor.[6][1][2] |
| TFC-007 | HPGDS | Human | 83 nM (in vitro) | - | Used in the development of PROTACs for HPGDS degradation.[7] |
| Dihydroberberine (B31643) (EMy-5) | HPGDS | - | 3.7 ± 1.1 µM | KD = 3.2 ± 0.74 µM | Identified from traditional Chinese medicine.[8][9] |
In Vivo Efficacy in a New Disease Model (Allergic Asthma Model)
The ovalbumin (OVA)-induced allergic asthma model in mice is a well-established preclinical model that recapitulates key features of human asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.
| Compound | Dose & Administration | Key Efficacy Endpoints | Results |
| This compound | 1 mg/kg and 10 mg/kg (oral) in rats | - Reduction of PGD2 production in the spleen | - Dose-dependent inhibition of PGD2 production.[4] |
| 1 mg/mL in a sheep model of asthma | - Inhibition of antigen-induced asthmatic responses | - Demonstrated efficacy in a large animal model.[4] | |
| HQL-79 | 30 mg/kg (oral) in mice | - Reduction of PGD2 levels in vivo- Amelioration of allergic lung inflammation | - Significantly decreased PGD2 levels.[5]- Suppressed airway eosinophilia and late asthmatic response.[10] |
| SAR-191801 (ZL-2102) | 0.3, 3, 30 mg/kg (p.o., b.i.d.) in mice | - Suppression of inflammatory cell infiltration | - 76% suppression in lymphocytes and 70% in neutrophils.[11] |
Clinical Efficacy in Duchenne Muscular Dystrophy (DMD)
While the primary focus is a new disease model, data from other relevant indications can inform the potential of HPGDS inhibitors.
| Compound | Clinical Trial Phase | Key Efficacy Endpoints | Results |
| TAS-205 (Pizuglanstat) | Phase 2 (NCT02752048) | - Change in 6-minute walk distance (6MWD) | - Low-dose group showed a 13.5m less decline in 6MWD compared to placebo over 24 weeks.[6][1]- High-dose group showed a 9.5m less decline.[6][1]- Favorable safety profile.[6][1] |
| Phase 3 (REACH-DMD) | - Time to rise from the floor | - Failed to meet the primary endpoint.[8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the relevant biological pathway and a typical workflow for evaluating HPGDS inhibitors.
Caption: HPGDS signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating HPGDS inhibitor efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol establishes a robust model of allergic airway inflammation.
1. Sensitization:
-
On days 0 and 7, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 10 µg of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) gel.[12]
2. Challenge:
-
From day 14 to day 17, mice are challenged daily for 30 minutes with an aerosol of 1% (w/v) OVA in phosphate-buffered saline (PBS).[12][13] Control groups receive PBS only.
3. Treatment:
-
This compound or comparator compounds are administered (e.g., orally) at the desired doses 1 hour prior to each OVA challenge.
4. Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage Fluid (BALF) Collection: The trachea is cannulated, and the lungs are lavaged with PBS to collect BALF.[14]
-
Cell Differentials: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF are determined using a hemocytometer and cytospin preparations stained with Diff-Quik or May-Grünwald-Giemsa.[14]
-
PGD2 Measurement: PGD2 levels in the BALF supernatant are quantified using a commercial ELISA kit or by LC-MS for higher sensitivity.[15][16]
-
Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Airway Hyperresponsiveness (AHR): AHR to methacholine (B1211447) is measured using a whole-body plethysmograph.
Western Blot Analysis of HPGDS
This protocol is used to determine the expression levels of HPGDS protein in cell or tissue lysates.
1. Sample Preparation:
-
Cells or tissues are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
The membrane is incubated with a primary antibody against HPGDS (e.g., at a concentration of 0.25 µg/mL) overnight at 4°C.[17]
-
The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane is stripped and re-probed with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of HPGDS inhibitors on the migration of inflammatory cells (e.g., Th2 cells, eosinophils) towards a chemoattractant.
1. Cell Preparation:
-
Target cells (e.g., Jurkat T cells or primary CD4+ T cells) are washed and resuspended in serum-free medium.[18]
2. Assay Setup:
-
A chemoattractant (e.g., CXCL12/SDF-1α) is added to the lower chamber of a Transwell plate.[18]
-
The cell suspension, pre-incubated with different concentrations of the HPGDS inhibitor or vehicle control, is added to the upper chamber (the insert with a porous membrane).[19]
3. Incubation:
4. Quantification of Migration:
-
Non-migrated cells are removed from the top of the membrane.
-
Migrated cells on the underside of the membrane are fixed and stained with crystal violet.[19][21]
-
The number of migrated cells is counted under a microscope in several fields of view. Alternatively, cells can be fluorescently labeled, and migration can be quantified using a plate reader.[22]
Conclusion
This guide provides a framework for the validation of this compound in a new disease model. The comparative data presented herein, alongside the detailed experimental protocols, offer a valuable resource for researchers in the field. The potent and selective profile of this compound, coupled with its oral bioavailability, suggests its potential as a promising therapeutic candidate. Further investigation in relevant disease models, guided by the methodologies outlined in this document, will be crucial in fully elucidating its therapeutic efficacy.
References
- 1. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. defeatduchenne.ca [defeatduchenne.ca]
- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological studies on the novel antiallergic drug HQL-79: I. Antiallergic and antiasthmatic effects in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid metabolite levels of prostaglandin D2 and eicosapentaenoic acid recovered from bronchoalveolar lavage fluid correlate with lung function of chronic obstructive pulmonary disease patients and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of HPGDS Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor, HPGDS inhibitor 1, with alternative inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction to HPGDS Inhibition
Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the inflammatory cascade, responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a key mediator in allergic responses, contributing to vasodilation, bronchoconstriction, and the recruitment of inflammatory cells such as eosinophils and T-helper 2 (Th2) lymphocytes. Inhibition of HPGDS presents a targeted therapeutic strategy for a range of inflammatory and allergic conditions, including asthma and allergic rhinitis.
HPGDS Signaling Pathway
The HPGDS signaling pathway is a component of the broader arachidonic acid cascade. Following cellular stimulation, arachidonic acid is converted to PGH2 by cyclooxygenase (COX) enzymes. HPGDS then catalyzes the conversion of PGH2 to PGD2, which in turn exerts its biological effects through activation of the DP1 and DP2 (also known as CRTH2) receptors on target cells.
Caption: The HPGDS signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy of this compound and Alternatives
This compound is a potent and selective inhibitor of HPGDS. The following table summarizes its in vitro efficacy in comparison to other known HPGDS inhibitors.
| Inhibitor | Assay Type | Target Species | IC50 | Reference(s) |
| This compound | Enzymatic | Human, Rat, Dog, Sheep | 0.5-2.3 nM | [1] |
| Cellular | Not Specified | 32 nM | [1] | |
| HQL-79 | Enzymatic | Human | 6 µM | [2] |
| Cellular | Human, Rat | ~100 µM | [3] | |
| TFC-007 | Enzymatic | Human | 71-83 nM | [4] |
| TAS-204 | Enzymatic | Human | 23-24 nM | [4] |
| SAR-191801 (ZL-2102) | Enzymatic | Human | 9 nM | [5] |
| Enzymatic | Rat | 10 nM | [5] | |
| Enzymatic | Mouse | 18 nM | [5] |
In Vivo Efficacy of this compound and Alternatives
The in vivo efficacy of this compound has been demonstrated in multiple animal models, showcasing its potential for treating allergic and inflammatory diseases.
| Inhibitor | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference(s) |
| This compound | Rat Spleen PGD2 Production | Inhibition of PGD2 production | Dose-dependent inhibition of PGD2. | [6] |
| Allergic Sheep Asthma Model | Inhibition of antigen-induced asthmatic responses | Efficacy demonstrated. | [7] | |
| HQL-79 | Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | Reduction of PGD2 levels and amelioration of airway inflammation | Oral administration of 30 mg/kg decreased PGD2 levels and ameliorated airway inflammation. | [3][7][8] |
| SAR-191801 (ZL-2102) | Cigarette Smoke-Induced COPD (Mouse) | Reduction of airway inflammation | Doses of 0.3, 3, and 30 mg/kg p.o. b.i.d. showed up to 76% suppression in lymphocytes and 70% in neutrophils. | [5] |
| TAS-204 | Allergic Rhinitis (Guinea Pig) | Inhibition of PGD2 production and reduction of eosinophil infiltration | Dose-dependently inhibited PGD2 production at 3.75, 7.5, 15, and 30 mg/kg. | [4] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro HPGDS Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HPGDS.
Caption: Workflow for the in vitro HPGDS enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Cofactor Addition: To the wells of a microplate, add the recombinant HPGDS enzyme and its cofactor, glutathione (GSH).
-
Inhibitor Addition: Add the serially diluted this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Reaction Termination: After a specific incubation time (e.g., 2-5 minutes), stop the reaction by adding a quenching solution.
-
PGD2 Quantification: Measure the concentration of the product, PGD2, using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of PGD2 inhibition against the concentration of this compound to determine the IC50 value.
In Vitro Cellular Assay for PGD2 Production
This assay measures the inhibition of PGD2 production in a cellular context, providing a more physiologically relevant assessment of compound potency.
Caption: Workflow for the in vitro cellular PGD2 production assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line endogenously expressing HPGDS (e.g., human mast cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Cell Stimulation: Induce PGD2 production by stimulating the cells with an appropriate agonist (e.g., antigen for IgE-sensitized cells, or a calcium ionophore).
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.
-
PGD2 Quantification: Measure the PGD2 concentration in the supernatant using ELISA or LC-MS/MS.
-
Data Analysis: Calculate the IC50 value from the dose-response curve of PGD2 inhibition.
In Vivo Allergic Sheep Asthma Model
This large animal model is highly relevant for studying human asthma as it recapitulates key features of the disease, including early and late-phase asthmatic responses.
Caption: Workflow for the in vivo allergic sheep asthma model.
Detailed Protocol:
-
Animal Sensitization: Sensitize sheep to a relevant allergen, such as house dust mite (HDM) extract, to induce an allergic phenotype.
-
Drug Administration: Administer this compound or a vehicle control to the sensitized sheep via a clinically relevant route (e.g., oral or inhaled).
-
Allergen Challenge: Challenge the animals with an aerosolized form of the allergen to induce an asthmatic response.
-
Efficacy Assessment: Monitor key parameters of the asthmatic response, including:
-
Airway Mechanics: Measure changes in lung resistance and compliance to assess bronchoconstriction.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
-
PGD2 Levels: Measure PGD2 concentrations in BAL fluid or plasma.
-
-
Data Analysis: Compare the outcomes in the this compound-treated group to the vehicle-treated group to evaluate the therapeutic efficacy.
In Vivo Rat Spleen PGD2 Production Assay
This model is used to assess the in vivo target engagement and pharmacodynamic effect of HPGDS inhibitors.
Detailed Protocol:
-
Drug Administration: Administer this compound or vehicle control to rats orally at various doses.
-
Time Course: Sacrifice animals at different time points after drug administration.
-
Sample Collection: Collect blood for plasma concentration analysis of the inhibitor and harvest the spleen.
-
Spleen Homogenization: Homogenize the spleen tissue in a suitable buffer on ice.
-
PGD2 Extraction and Quantification: Centrifuge the homogenate and extract prostaglandins (B1171923) from the supernatant. Quantify PGD2 levels using LC-MS/MS or a specific ELISA.
-
Data Correlation: Correlate the plasma concentration of this compound with the extent of PGD2 inhibition in the spleen to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Determination of Prostaglandin Profiles in LPS-Challenged Guinea Pig Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. immune-system-research.com [immune-system-research.com]
A Comparative Guide to HPGDS Inhibitor 1 and Other Hematopoietic Prostaglandin D Synthase Inhibitors
For researchers and professionals in drug development focused on inflammatory and allergic diseases, the selective inhibition of hematopoietic prostaglandin (B15479496) D synthase (HPGDS) presents a promising therapeutic strategy. This guide provides an objective comparison of HPGDS Inhibitor 1 against other known inhibitors, such as HQL-79, supported by experimental data to inform inhibitor selection for preclinical research.
Performance Comparison of HPGDS Inhibitors
This compound has emerged as a highly potent and selective agent. Its inhibitory activity and selectivity profile, particularly when compared to the established inhibitor HQL-79 and others, are critical for its potential as a research tool and therapeutic candidate.
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of key HPGDS inhibitors.
| Compound Name | Assay Type | Target Species | IC50 | Citation |
| This compound | Enzyme Assay | Human, Rat, Dog, Sheep | 0.5-2.3 nM | [1][2][3] |
| Cellular Assay | Not Specified | 32 nM | [1][2] | |
| HQL-79 | Enzyme Assay | Human | 6 µM | [4] |
| Cellular Assay | Human and Rat | ~100 µM | [4] | |
| TFC-007 | Enzyme Assay | Human | 83 nM | [4] |
| TAS-204 | In Vitro | Not Specified | 23 nM | [4] |
Selectivity Profile of this compound:
Experimental data from enzymatic and cellular assays highlight the remarkable selectivity of this compound. It shows potent activity against HPGDS while exhibiting negligible inhibition of other key enzymes in the prostanoid synthesis pathway, even at high concentrations.[5]
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. HPGDS) | Citation |
| Hematopoietic Prostaglandin D Synthase (HPGDS) | 0.5 - 2.3 (enzymatic assay) | - | [5] |
| 32 (cellular assay) | - | [5] | |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 | >4,300 - 20,000 | [5] |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | >4,300 - 20,000 | [5] |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4,300 - 20,000 | [5] |
| Cyclooxygenase-2 (COX-2) | >10,000 | >4,300 - 20,000 | [5] |
| 5-Lipoxygenase (5-LOX) | >10,000 | >4,300 - 20,000 | [5] |
Signaling Pathway and Experimental Workflow
Understanding the underlying biological pathway and the experimental procedures used to evaluate these inhibitors is fundamental for interpreting the data.
HPGDS Signaling Pathway
HPGDS is a crucial enzyme in the arachidonic acid cascade, responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[3] PGD2 is a key mediator in allergic and inflammatory responses.[3][5] The selective inhibition of HPGDS is a targeted approach to reduce PGD2-mediated inflammation without affecting other prostanoid pathways.
Caption: The HPGDS signaling pathway, illustrating the synthesis of PGD2 and the point of inhibition.
General Experimental Workflow for HPGDS Inhibitor Evaluation
The discovery and validation of novel HPGDS inhibitors typically involve a multi-step process, beginning with initial screening and progressing to in vivo studies.[4]
Caption: A typical experimental workflow for the discovery and evaluation of HPGDS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
HPGDS Enzyme Inhibition Assay (IC50 Determination)
This in vitro assay quantifies the potency of a compound to inhibit the enzymatic activity of recombinant HPGDS.
-
Principle: This assay measures the production of PGD2 from PGH2 by recombinant HPGDS. The amount of PGD2 produced is quantified, typically through methods like Enzyme Immunoassay (EIA). The inhibitor's potency is determined by measuring the reduction in PGD2 production across a range of inhibitor concentrations.
-
General Procedure:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).[5]
-
Compound Dispensing: A serial dilution of the test inhibitor is prepared and added to a 96-well microplate.[5]
-
Enzyme Addition: Recombinant HPGDS enzyme is added to each well.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, PGH2.
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
PGD2 Quantification: The concentration of PGD2 is measured using a validated method, such as EIA.[4]
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces PGD2 production by 50%, is calculated from the dose-response curve.[5]
-
Cellular Assay for PGD2 Production Inhibition
This assay provides a more physiologically relevant assessment of an inhibitor's potency by measuring its ability to suppress PGD2 production in a cellular context.
-
Principle: A suitable cell line that expresses HPGDS (e.g., human mast cells) is stimulated to produce PGD2. The inhibitory effect of the test compound on this production is then quantified.
-
General Procedure:
-
Cell Culture and Plating: An appropriate cell line is cultured under standard conditions and plated into 96-well culture plates.[5]
-
Compound Treatment: The cells are pre-treated with various concentrations of the HPGDS inhibitor for a specified duration (e.g., 1 hour).[5]
-
Cell Stimulation: The cells are then stimulated to induce PGD2 production.[5]
-
Sample Collection: The cell supernatant is collected after an incubation period.
-
PGD2 Quantification: The amount of PGD2 in the supernatant is measured, typically by EIA.
-
IC50 Determination: The cellular IC50 value is calculated from the dose-response curve.[5]
-
Selectivity Assays
To determine the selectivity of an HPGDS inhibitor, similar enzymatic assays are performed using other related enzymes, such as L-PGDS, mPGES, COX-1, and COX-2.[5] The key difference lies in the specific recombinant enzyme and appropriate substrate used for each reaction.[5]
References
Kinase Cross-Reactivity Screening for HPGDS Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the kinase cross-reactivity of HPGDS inhibitor 1, a potent and selective inhibitor of Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS). While this compound has demonstrated high selectivity against related enzymes in the prostaglandin synthesis pathway, comprehensive screening against the human kinome is a critical step in preclinical development to identify potential off-target effects and ensure a favorable safety profile.[1] Off-target effects are a common concern in drug development and can lead to unforeseen toxicities.[2][3][4][5]
Introduction to HPGDS and Kinase Cross-Reactivity
HPGDS is a key enzyme responsible for the conversion of PGH2 to PGD2, a mediator implicated in allergic and inflammatory responses. This compound has shown high potency with IC50 values of 0.6 nM in enzymatic assays and 32 nM in cellular assays.[1] It exhibits selectivity by not inhibiting other enzymes in the arachidonic acid cascade such as L-PGDS, mPGES, COX-1, COX-2, or 5-LOX.[1]
However, the ATP-binding sites of kinases are structurally conserved, which can lead to cross-reactivity with inhibitors designed for other ATP-dependent enzymes. Therefore, assessing the selectivity of this compound against a broad panel of human kinases is essential to de-risk its progression as a clinical candidate. This guide outlines the methodologies for such a screening campaign and presents a hypothetical comparative analysis.
Comparative Kinase Selectivity Profile
To illustrate the importance of a broad kinase screen, the following table presents hypothetical data comparing the inhibitory activity of this compound against a known broad-spectrum kinase inhibitor at a concentration of 1 µM. In a real-world scenario, this data would be generated using a comprehensive kinase panel, such as the KINOMEscan™ platform, which covers over 480 kinases.[6][7]
Table 1: Hypothetical Kinase Inhibition Profile of this compound vs. Staurosporine (Broad-Spectrum Inhibitor)
| Kinase Target | This compound (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) | Kinase Family |
| HPGDS (Target) | >99% | N/A | Isomerase |
| ABL1 | < 10% | > 95% | Tyrosine Kinase |
| SRC | < 10% | > 95% | Tyrosine Kinase |
| LCK | < 10% | > 95% | Tyrosine Kinase |
| SYK | < 10% | > 95% | Tyrosine Kinase |
| CDK2/cyclin A | < 10% | > 95% | CMGC |
| GSK3B | < 10% | > 95% | CMGC |
| PKA | < 10% | > 95% | AGC |
| PKCα | < 10% | > 95% | AGC |
| p38α (MAPK14) | < 10% | > 95% | CMGC |
| JNK1 (MAPK8) | < 10% | > 95% | CMGC |
Note: Data presented is for illustrative purposes only.
Experimental Protocols for Kinase Cross-Reactivity Screening
Several robust methods are available for profiling inhibitor selectivity across the kinome. Competition binding assays and radiometric activity assays are two of the most common approaches.
Competition Binding Assay (e.g., KINOMEscan™)
This method measures the ability of a test compound to compete with a known, immobilized ligand for the active site of a large number of kinases. It is an ATP-independent method that provides a direct measure of binding affinity (Kd).[8][9][10]
Experimental Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions to a tag (e.g., T7 bacteriophage).[9]
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).[10]
-
Competition Assay: The tagged kinases, immobilized ligand, and the test compound (this compound) are combined. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[9][10]
-
Quantification: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is achieved through quantitative PCR (qPCR) of the DNA tag attached to the kinase.[10]
-
Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.[11]
Radiometric Kinase Activity Assay
This is a functional assay that measures the ability of an inhibitor to block the phosphorylation of a substrate by a kinase.[12]
Experimental Protocol:
-
Plate Preparation: Serial dilutions of the test compound (this compound) are prepared in a multi-well plate.
-
Reaction Mixture: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a kinase reaction buffer is added to the wells.[12]
-
Inhibitor Incubation: The plate is incubated to allow the inhibitor to bind to the kinase.[12]
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP, which includes a radiolabeled ATP (e.g., [γ-³³P]ATP).[12]
-
Reaction Quenching and Substrate Capture: After a set incubation period, the reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.[12]
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[12]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and IC50 values are determined by fitting the data to a dose-response curve.[12]
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for Kinase Cross-Reactivity Screening using a Competition Binding Assay.
Caption: Simplified Prostaglandin Synthesis Pathway Highlighting the Target of this compound.
Conclusion
Comprehensive kinase cross-reactivity screening is an indispensable component of the preclinical evaluation of this compound. While highly selective for its intended target within the prostaglandin pathway, potential interactions with the broader human kinome must be thoroughly investigated to mitigate the risk of off-target toxicities. The methodologies and comparative data framework presented in this guide provide a robust approach for researchers, scientists, and drug development professionals to assess the kinase selectivity profile of this compound and other targeted therapies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chayon.co.kr [chayon.co.kr]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. benchchem.com [benchchem.com]
On-Target Effects of Structurally Different Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that the biological effects of a small molecule inhibitor are due to its interaction with the intended target is a cornerstone of robust research. Utilizing structurally different inhibitors that target the same protein is a powerful strategy to build confidence that the observed phenotype is a true on-target effect and not an artifact of a particular chemical scaffold.
This guide provides a comparative analysis of two structurally distinct Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib, to illustrate the experimental methodologies used to confirm on-target effects. Gefitinib is a first-generation, reversible inhibitor, while Osimertinib is a third-generation, irreversible inhibitor, providing a clear example of structurally and mechanistically diverse compounds aimed at the same therapeutic target.[1][2]
Data Presentation: Head-to-Head Comparison of EGFR Inhibitors
To objectively assess and compare the on-target activity of Gefitinib and Osimertinib, a series of biochemical and cell-based assays are typically employed. The data presented below is a synthesis of representative findings from preclinical studies.
| Parameter | Gefitinib | Osimertinib | Cell Line(s) | Reference |
| Binding Mechanism | Reversible, ATP-competitive | Irreversible, covalent binding to Cys797 | N/A | [1][2] |
| IC50 (EGFR Exon 19 Del) | ~1-10 nM | ~10-20 nM | PC-9 | [1][2] |
| IC50 (EGFR L858R) | ~5-50 nM | ~10-50 nM | H3255 | [1][2] |
| IC50 (EGFR T790M) | >1000 nM (Inactive) | ~1-15 nM (Active) | H1975 | [1][2] |
| IC50 (Wild-Type EGFR) | ~100-500 nM | ~500-2000 nM | A431 | [3] |
Table 1: Biochemical Potency of Gefitinib and Osimertinib against different EGFR variants. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Assay | Gefitinib | Osimertinib | Cell Line(s) | Reference |
| Cell Viability (MTT Assay, IC50) | ~10-100 nM (EGFR mutant, T790M negative) | ~10-100 nM (EGFR mutant, T790M negative) | PC-9 | [1][2] |
| Cell Viability (MTT Assay, IC50) | >5000 nM (EGFR mutant, T790M positive) | ~20-200 nM (EGFR mutant, T790M positive) | H1975 | [1][2] |
| EGFR Phosphorylation Inhibition | Potent inhibition in sensitive cells | Potent inhibition in sensitive and T790M resistant cells | PC-9, H1975 | [1][2] |
Table 2: Cellular Activity of Gefitinib and Osimertinib. This table summarizes the effects of the inhibitors on the viability and signaling of cancer cell lines with different EGFR mutation statuses.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in this guide.
Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase in a cell-free system.
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Gefitinib and Osimertinib
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of Gefitinib and Osimertinib in DMSO and then dilute further in kinase buffer.
-
Add the recombinant EGFR enzyme and the peptide substrate to the wells of a 96-well plate.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
EGFR-dependent cancer cell lines (e.g., PC-9, H1975)
-
Cell culture medium and supplements
-
Gefitinib and Osimertinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Gefitinib and Osimertinib for 72 hours.[1]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Western Blot for EGFR Phosphorylation
This technique is used to measure the inhibition of EGFR signaling within cells by detecting the phosphorylation status of the receptor.
Materials:
-
EGFR-dependent cancer cell lines
-
Gefitinib and Osimertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of Gefitinib or Osimertinib for a specified time (e.g., 2-6 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading.
-
Quantify the band intensities to determine the level of EGFR phosphorylation inhibition.[1]
CRISPR/Cas9-Mediated Target Knockout
To definitively demonstrate that the observed cellular effects of an inhibitor are mediated through its intended target, a genetic knockout of the target protein can be performed. If the inhibitor no longer has an effect in the knockout cells, it provides strong evidence for on-target activity.
Materials:
-
Cancer cell line of interest
-
CRISPR/Cas9 plasmids expressing Cas9 and a guide RNA (gRNA) targeting EGFR
-
Transfection reagent
-
Antibiotics for selection
-
Single-cell cloning supplies
Procedure:
-
Design and clone a gRNA sequence that targets a critical exon of the EGFR gene.
-
Transfect the cancer cell line with the CRISPR/Cas9 plasmids.
-
Select for transfected cells using an appropriate antibiotic.
-
Isolate single-cell clones and expand them into clonal populations.
-
Verify the knockout of the EGFR protein in the clonal cell lines by Western blot and genomic sequencing.
-
Treat the EGFR knockout cells and the parental (wild-type) cells with the inhibitor (e.g., Gefitinib).
-
Perform a cell viability assay to compare the sensitivity of the knockout and parental cells to the inhibitor. A lack of sensitivity in the knockout cells confirms on-target activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR signaling pathway and points of inhibition by TKIs.
Caption: Workflow for validating on-target activity with two inhibitors.
References
Comparative Analysis of HPGDS Inhibitor 1: A Cross-Species Examination of Efficacy and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor 1 across different species, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent for allergic and inflammatory diseases.
Introduction to HPGDS Inhibition
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade, particularly in allergic responses. Inhibition of HPGDS is a targeted therapeutic strategy to reduce PGD2 levels, thereby mitigating inflammation. HPGDS inhibitor 1 is a potent and selective inhibitor of this enzyme.
Mechanism of Action
This compound selectively binds to HPGDS, blocking the conversion of prostaglandin H2 (PGH2) to PGD2. This leads to a reduction in the downstream signaling events mediated by PGD2, which include the activation of immune cells such as eosinophils, basophils, and Th2 lymphocytes, ultimately suppressing the inflammatory response.
Data Presentation
In Vitro Potency
This compound has demonstrated consistent and potent inhibition of the HPGDS enzyme across various species in enzymatic assays.
| Species | IC50 (nM) |
| Human | 0.5 - 2.3 |
| Rat | 0.5 - 2.3 |
| Dog | 0.5 - 2.3 |
| Sheep | 0.5 - 2.3 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data compiled from publicly available sources.
Pharmacokinetic Profile
Pharmacokinetic parameters of this compound have been characterized in rats following oral administration.
| Species | Dose (mg/kg) | Bioavailability (%) | T½ (hours) | Cmax (ng/mL) | Tmax (hours) |
| Rat | 1 (oral) | 76 | 4.1 | Data not available | Data not available |
T½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data is limited and a direct comparison across multiple species from a single study is not currently available.
In Vivo Efficacy
The efficacy of HPGDS inhibitors has been demonstrated in various animal models of allergic inflammation.
| Inhibitor | Species | Model | Key Findings |
| This compound | Sheep | Allergic Asthma Model | Demonstrated efficacy in an in vivo sheep model of asthma[1]. |
| HQL-79 | Mouse | Ovalbumin-Induced Airway Inflammation | Oral administration of 30 mg/kg decreased PGD2 levels and ameliorated airway inflammation[2]. |
Experimental Protocols
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This protocol describes a common model to evaluate the efficacy of anti-inflammatory compounds in allergic asthma.
1. Sensitization:
-
On days 0, 7, and 14, mice are sensitized by intraperitoneal (i.p.) injections of 50 µg ovalbumin (OVA) emulsified in 4 mg of aluminum hydroxide (B78521) in a 0.2 mL saline suspension[3].
2. Drug Administration:
-
This compound or vehicle is administered to the mice, typically via oral gavage, at a predetermined time before the allergen challenge.
3. Allergen Challenge:
-
From days 19 to 22, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes daily in a Plexiglas chamber[3].
4. Endpoint Analysis (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid.
-
Cell Differentials: The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined. A significant reduction in eosinophil infiltration in the treated group compared to the vehicle group indicates efficacy.
-
PGD2 Measurement: PGD2 levels in the BAL fluid are quantified using methods like LC-MS/MS to confirm target engagement[4].
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammatory cell infiltration and airway remodeling.
Quantification of PGD2 in Biological Fluids by LC-MS/MS
This method provides a sensitive and specific way to measure PGD2 levels.
1. Sample Preparation:
-
To a 500 µL aliquot of the biological fluid (e.g., BAL fluid, plasma), add 20 µL of deuterated internal standards (d4-PGE2 and d4-PGD2)[4].
-
Add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent degradation[4].
-
Extract the prostaglandins (B1171923) by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution, vortexing, and centrifuging[4].
-
Repeat the extraction twice, combine the organic phases, and evaporate to dryness under nitrogen[4].
-
Reconstitute the sample in a methanol/ammonium (B1175870) acetate buffer solution for analysis[4].
2. LC-MS/MS Analysis:
-
Separate the prostaglandins using a suitable HPLC column (e.g., Luna phenyl-hexyl) with a gradient of acetonitrile (B52724) in ammonium acetate buffer[4].
-
Perform detection using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode with multiple reaction monitoring (MRM)[4].
-
Quantify PGD2 by comparing its peak area ratio to the internal standard against a standard curve.
Visualizations
Caption: HPGDS signaling pathway and the mechanism of inhibition.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for HPGDS Inhibitor 1
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as HPGDS inhibitor 1, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme implicated in inflammatory and allergic responses.[1] Its use in preclinical studies is valuable for understanding the pathways of conditions like asthma and allergic rhinitis.[1] Due to its chemical nature, this compound and any materials contaminated with it must be treated as hazardous waste.
Waste Categorization and Disposal Procedures
All waste contaminated with this compound must be segregated into appropriate waste streams. The following table summarizes the proper disposal procedures for each category of waste.
| Waste Category | Examples | Disposal Container and Labeling | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, centrifuge tubes. | Designated, durable, and clearly labeled hazardous waste container. Label must read "HAZARDOUS WASTE" and specify "hPGDS- IN-1" and "Trace Halogenated Organic Waste". | Collect all contaminated solid waste in the designated container. Keep the container sealed at all times except when adding waste. Store in a designated Satellite Accumulation Area (SAA).[2] |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO), methanol (B129727) rinsate. | Clearly labeled hazardous waste container. Label must read "HAZARDOUS WASTE" and specify all constituents by percentage (e.g., "hPGDS-IN-1 in DMSO," "Methanol rinsate"). Must be identified as "Halogenated Organic Waste". | Collect all contaminated liquid waste in the designated container. Keep the container tightly capped and store it in secondary containment within a designated SAA to prevent spills.[2] |
| Empty Containers | Original vials or containers that held this compound. | Disposed of as hazardous waste. | Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times. After rinsing, deface or remove the original label. The rinsed, air-dried container should be disposed of according to your institution's policy for hazardous waste containers, which may require placing it in the solid hazardous waste stream.[2] |
| Spill Cleanup Materials | Inert absorbent material (e.g., vermiculite, sand) used to clean a spill. | Sealed, labeled container for hazardous solid waste. | In the event of a spill, wear appropriate Personal Protective Equipment (PPE). Absorb the spill with an inert, dry material. Collect the absorbed material using non-sparking tools and place it in the designated container. Decontaminate the spill area.[2] |
It is imperative that all laboratory personnel adhere to the specific protocols established by their institution's Environmental Health and Safety (EHS) department. Always consult your EHS office for guidance on the proper disposal of any chemical waste.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and step-by-step procedures for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HPGDS Inhibitor 1
Essential protocols for the safe handling, application, and disposal of HPGDS Inhibitor 1, ensuring the protection of laboratory personnel and the integrity of research outcomes.
For researchers, scientists, and drug development professionals working with Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) Inhibitor 1, a potent and selective compound, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment: A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is critical to minimize exposure risk when handling this compound. The following table summarizes recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading- Chemical-resistant footwear |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated)- Chemical-resistant boots |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential for the safe handling of potent compounds like this compound from preparation to disposal.
Experimental Protocols: Methodologies for Key Experiments
In Vitro IC50 Determination using a Cell-Based Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of HPGDS-IN-1 by measuring its effect on PGD2 production in a suitable cell line.[1]
Materials:
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing hPGDS.[1]
-
HPGDS-IN-1: Prepare a stock solution in DMSO.[1]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells.[1]
-
PGD2 ELISA Kit: A commercial kit for the quantification of PGD2.[1]
Procedure:
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[1]
-
Inhibitor Preparation: Prepare serial dilutions of HPGDS-IN-1 in culture medium. The final concentrations should bracket the expected IC50 (e.g., from 1 nM to 1 µM). Include a DMSO vehicle control.[1]
-
Pre-treatment: Carefully remove the culture medium from the wells and add 90 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.[1]
-
Stimulation: Prepare a stock solution of the stimulant (e.g., 10X PMA/A23187). Add 10 µL of the stimulant to each well to induce PGD2 production.[1]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for PGD2 analysis.[1]
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.[1]
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of HPGDS-IN-1. Use a non-linear regression model to calculate the IC50 value.[1]
HPGDS Signaling Pathway
Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the arachidonic acid cascade, responsible for the production of prostaglandin D2 (PGD2). PGD2 is a critical mediator in inflammatory and allergic responses.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure the safety of all personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Disposal Workflow
Disposal of Unused Compound and Contaminated Materials:
-
Unused Compound: Treat as hazardous chemical waste. High-temperature incineration is often the preferred method for pharmaceutical waste. Do not dispose of down the drain.[1]
-
Contaminated Materials (e.g., PPE, wipes): Segregate from regular trash and place in clearly labeled, sealed containers for hazardous waste disposal.[1]
-
Liquid Waste: Collect all liquid waste containing HPGDS-IN-1 in a designated, leak-proof container. The container must be clearly labeled as "HAZARDOUS WASTE" and specify all constituents. It should be identified as "Halogenated Organic Waste."[2]
-
Solid Waste: Collect all solid waste contaminated with HPGDS-IN-1 (e.g., gloves, weigh boats, paper towels) in a designated, durable, and clearly labeled hazardous waste container. The label must read "HAZARDOUS WASTE" and specify the contents.[2]
-
Empty Containers: Rinse the empty container three times with a suitable solvent (e.g., methanol (B129727) or acetone). Collect the first rinse as hazardous waste. After rinsing, deface or remove the original label. Dispose of the rinsed container according to your institution's policy for hazardous waste containers.[2][3]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, advancing scientific discovery while maintaining a secure and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
